Iodobenzene-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])I)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477744 | |
| Record name | Iodobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-67-1 | |
| Record name | Iodobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodobenzene-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Iodobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of Iodobenzene-d5 (Perdeuterated Iodobenzene). This deuterated analog of iodobenzene is a critical tool in various research and development applications, including as a tracer, an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in mechanistic studies of chemical reactions.[1][2] A thorough understanding of its physical characteristics is paramount for its effective application in experimental design and data interpretation.
Core Physical Properties
The physical properties of this compound are essential for its handling, storage, and use in various experimental setups. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆D₅I | [3] |
| Molecular Weight | 209.04 g/mol | [1][4] |
| CAS Number | 7379-67-1 | |
| Appearance | Liquid | |
| Color | Colorless to light pink | |
| Density | 1.830 ± 0.06 g/cm³ or 1.868 g/mL at 25 °C | |
| Melting Point | -29 °C | |
| Boiling Point | 188 °C | |
| Refractive Index | n20/D 1.6161 |
Experimental Protocols
The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key experiments.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
-
Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Calibrate the pycnometer using deionized water at a controlled temperature (e.g., 25 °C).
-
Sample Measurement: Fill the pycnometer with this compound, ensuring no air bubbles are present.
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Equilibration and Weighing: Place the filled pycnometer in a constant temperature bath (25 °C) to allow for thermal equilibrium. Once equilibrated, carefully wipe the outside of the pycnometer and weigh it on an analytical balance.
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Calculation: The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Determination of Melting and Boiling Points
Melting and boiling points are determined using standard laboratory techniques.
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Melting Point: The melting point of this compound can be determined using a capillary tube method with a melting point apparatus. A small sample is introduced into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid sample melts is recorded as the melting point.
-
Boiling Point: The boiling point can be determined by simple distillation. The sample is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For more precise measurements, a Sivolobov apparatus can be used.
Determination of Refractive Index
The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.
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Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a small drop of this compound to the prism of the refractometer.
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Measurement: Close the prism and allow the sample to thermally equilibrate. View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.
-
Reading: Read the refractive index value from the scale. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).
Logical Workflow for Physical Property Analysis
The following diagram illustrates the logical workflow for the comprehensive analysis of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Analysis of this compound.
References
Iodobenzene-d5 synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Iodobenzene-d5
Introduction
This compound (C₆D₅I), also known as pentadeuterioiodobenzene, is a deuterated analogue of iodobenzene where the five hydrogen atoms on the benzene ring are replaced with deuterium.[][2] This isotopic labeling makes it an invaluable tool for researchers, scientists, and drug development professionals.[][3] Its primary applications include serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in studies of reaction mechanisms and drug metabolism.[3] The unique properties of deuterated compounds can also influence the pharmacokinetic and metabolic profiles of drugs. This guide provides a detailed overview of the primary synthesis and purification methods for this compound.
Synthesis Methodologies
The synthesis of this compound can be approached through several pathways, most commonly involving the iodination of a deuterated benzene precursor or the conversion of a deuterated aniline derivative.
Method 1: Sandmeyer Reaction of Aniline-d7
The Sandmeyer reaction is a versatile method for preparing aryl halides from aryl diazonium salts, which are in turn generated from primary aromatic amines. This is a widely used and reliable method for introducing iodine into an aromatic ring. To synthesize this compound, the process starts with a deuterated aniline, such as aniline-d7.
Caption: Workflow for this compound synthesis via the Sandmeyer reaction.
This protocol is adapted from established procedures for the synthesis of iodobenzene from aniline.
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Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add aniline-d7 (1 equivalent), water, and concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath. While maintaining the temperature below 10°C, slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) dropwise. The addition should be controlled to prevent the evolution of nitrogen oxides. The completion of the diazotization can be monitored using starch-iodide paper; a blue color indicates excess nitrous acid.
-
Iodide Displacement: In a separate beaker, dissolve potassium iodide (KI, ~1.2 equivalents) in water and cool the solution in an ice bath. Slowly add the cold KI solution to the freshly prepared diazonium salt solution. A dark oil will begin to form.
-
Decomposition: Allow the reaction mixture to stand, then gently warm it on a steam bath until the evolution of nitrogen gas ceases. This step completes the substitution of the diazonium group with iodine.
-
Work-up: Cool the mixture to room temperature. The heavy, oily layer of crude this compound will settle at the bottom. The mixture can then be processed for purification.
Method 2: Electrophilic Iodination of Benzene-d6
Direct iodination of benzene is a reversible reaction, and the hydrogen iodide (HI) byproduct can reduce the iodobenzene back to benzene. Therefore, the reaction requires an oxidizing agent, such as nitric acid or iodic acid, to consume the HI and drive the reaction to completion. For the synthesis of this compound, benzene-d6 is used as the starting material.
Caption: Workflow for this compound synthesis via electrophilic iodination.
This protocol is based on the established method for the direct iodination of benzene.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place benzene-d6 (1 equivalent) and iodine (I₂, ~0.5 equivalents).
-
Addition of Oxidant: While stirring, heat the mixture. Slowly add an oxidizing agent, such as concentrated nitric acid, in portions. The reaction is exothermic and will begin to reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture until the purple color of the iodine vapor is no longer visible, indicating its consumption.
-
Work-up: Cool the reaction mixture. Separate the lower, reddish oily layer containing the crude product. This crude mixture is then ready for purification.
Purification
Thorough purification is critical to obtaining this compound with the high chemical and isotopic purity required for its applications. The typical purification train involves washing, steam distillation, drying, and fractional distillation under reduced pressure.
Experimental Protocol: Purification
This general purification protocol can be applied to the crude product from either synthesis method.
-
Washing: Transfer the crude this compound to a separatory funnel. Wash it with an equal volume of 10% aqueous sodium hydroxide (NaOH) solution to remove acidic byproducts. Then, wash with water until the washings are neutral.
-
Steam Distillation: Transfer the washed crude product to a larger flask, add water, and perform a steam distillation. Collect the distillate, which consists of a mixture of water and this compound.
-
Separation and Drying: Separate the dense, oily this compound layer from the aqueous layer using a separatory funnel. Dry the organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate.
-
Fractional Distillation: Filter off the drying agent. Purify the final product by fractional distillation under reduced pressure. This step is crucial for removing any remaining impurities. Collect the fraction boiling at the appropriate temperature for this compound (the boiling point for unlabeled iodobenzene is 77-78°C at 20 mmHg).
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-iodobenzene | |
| CAS Number | 7379-67-1 | |
| Molecular Formula | C₆D₅I | |
| Molecular Weight | 209.04 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.868 g/mL at 25 °C | |
| Boiling Point (unlabeled) | 188 °C (lit.) | |
| Melting Point (unlabeled) | -29 °C (lit.) | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% |
Table 2: Comparison of Synthesis Methods
| Feature | Sandmeyer Reaction | Electrophilic Iodination |
| Starting Material | Aniline-d7 | Benzene-d6 |
| Key Reagents | NaNO₂, HCl, KI | I₂, Oxidizing Agent (e.g., HNO₃) |
| Reaction Conditions | Low temperature (0-5°C) followed by gentle heating | Reflux |
| Advantages | High yield, clean reaction, generally avoids polysubstitution. | Uses a more fundamental starting material. |
| Disadvantages | Requires preparation of the diazonium salt in situ. | Reversible reaction, requires a strong oxidizing agent, potential for side reactions. |
| Typical Yield (unlabeled) | 74-76% | 86-87% (though can be variable) |
Safety and Handling
This compound is classified as harmful if swallowed and can cause serious eye damage. It is also a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. The reagents used in the synthesis, particularly nitric acid and sodium nitrite, are corrosive and/or toxic and must be handled with extreme care.
References
Iodobenzene-d5: A Technical Guide to its Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, isotopic purity, and analytical methodologies for Iodobenzene-d5. This deuterated analogue of iodobenzene is a critical tool in synthetic chemistry, drug discovery, and analytical research, primarily serving as an internal standard for mass spectrometry and as a building block in the synthesis of labeled compounds.
Chemical Structure and Properties
This compound, also known as pentadeuterioiodobenzene, has the chemical formula C₆D₅I. It is an isotopologue of iodobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry.
The fundamental structure consists of a phenyl ring where a single iodine atom and five deuterium atoms are covalently bonded to the carbon atoms.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆D₅I |
| Molecular Weight | 209.04 g/mol [1][2][3] |
| CAS Number | 7379-67-1[4][5] |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.868 g/mL at 25 °C |
| Boiling Point | 188 °C |
| Melting Point | -29 °C |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥99% |
Isotopic and Chemical Purity Analysis
The accurate determination of both isotopic and chemical purity is paramount for the reliable application of this compound. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method(s) |
| Isotopic Purity (atom % D) | ≥ 98% | NMR, GC-MS |
| Chemical Purity (Assay) | ≥ 99% | GC-FID, qNMR |
| Molecular Weight | 209.04 | Mass Spectrometry |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the direct iodination of benzene-d6.
Materials:
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Benzene-d6
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Iodine (I₂)
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Nitric acid (HNO₃)
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Sodium hydroxide (NaOH) solution
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Calcium chloride (CaCl₂)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene-d6 and iodine is prepared.
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Nitric acid is added dropwise to the heated mixture. The reaction is refluxed until the purple color of the iodine disappears.
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After cooling, the organic layer is separated and washed with a sodium hydroxide solution to remove acidic byproducts.
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The crude this compound is then purified by steam distillation.
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The distilled product is dried over anhydrous calcium chloride and can be further purified by fractional distillation under reduced pressure.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Add a known quantity of a suitable internal standard (e.g., maleic acid).
-
Dissolve the mixture in an appropriate deuterated solvent (e.g., chloroform-d, acetone-d6) and transfer to an NMR tube.
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1) is crucial for accurate quantification. A typical starting point is 30-60 seconds.
-
Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
Data Analysis:
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Integrate the residual proton signals in the aromatic region of the this compound spectrum.
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Integrate a well-resolved signal from the internal standard.
-
The isotopic purity is calculated by comparing the integral of the residual proton signals of this compound to the integral of the internal standard, taking into account the number of protons and molecular weights of both substances.
Chemical and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for assessing both chemical impurities and the isotopic distribution of deuterated compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Quadrupole or Time-of-Flight).
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or similar non-polar column).
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
Data Analysis:
-
Chemical Purity: The total ion chromatogram (TIC) is used to identify and quantify any non-deuterated impurities by comparing their peak areas to that of the main this compound peak.
-
Isotopic Purity: The mass spectrum of the this compound peak is analyzed. The relative abundances of the molecular ions corresponding to different deuteration levels (e.g., d5, d4, d3) are used to calculate the isotopic distribution and the overall atom % D. The molecular ion for this compound is expected at m/z 209.
Applications and Workflows
This compound in Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize deuterated biaryl compounds. These labeled compounds are valuable tools in mechanistic studies and as internal standards in pharmacokinetic research.
This compound as an Internal Standard in Quantitative Mass Spectrometry
The most common application of this compound is as an internal standard (IS) in quantitative mass spectrometry assays. Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection.
References
Iodobenzene-d5 CAS number and molecular weight
An In-depth Technical Guide to Iodobenzene-d5: Core Properties
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential information on the deuterated form of iodobenzene, this compound. This compound is frequently utilized in synthetic chemistry and as an internal standard in various analytical techniques.
Core Physicochemical Data
The fundamental identifiers and properties of this compound are crucial for its application in a laboratory setting. The CAS number provides a unique identifier for the chemical substance, while the molecular weight is critical for stoichiometric calculations in chemical reactions.
| Property | Value |
| CAS Number | 7379-67-1[1][2] |
| Molecular Weight | 209.04 g/mol [1][3][4] |
| Molecular Formula | C₆D₅I |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the direct relationship between the chemical compound and its primary identifiers.
Applications and Experimental Use
This compound is a deuterated aromatic compound primarily used in chemical synthesis and for isotopic labeling. Its applications include serving as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. Deuteration can alter the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds like this compound valuable in drug development research. For instance, it can be used to study the mechanisms of organic reactions involving iodobenzene, such as the Suzuki or Ullmann coupling reactions.
While specific, detailed experimental protocols are highly dependent on the particular application, the use of this compound as an internal standard generally follows this workflow:
-
Preparation of Stock Solution : A precise amount of this compound is dissolved in a suitable solvent to create a stock solution of a known concentration.
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Sample Spiking : A known volume of the internal standard stock solution is added to each sample, calibration standard, and quality control sample.
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Sample Preparation : The spiked samples undergo extraction, purification, or derivatization as required by the analytical method.
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Instrumental Analysis : The samples are analyzed using an appropriate technique (e.g., GC-MS or LC-MS).
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Quantification : The ratio of the analyte signal to the internal standard (this compound) signal is calculated and used to determine the concentration of the analyte in the samples.
Experimental Workflow Visualization
The diagram below outlines a generalized workflow for using this compound as an internal standard in a quantitative analysis experiment.
References
Safety and handling precautions for Iodobenzene-d5
An In-depth Technical Guide to the Safety and Handling of Iodobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (C₆D₅I), a deuterated analogue of iodobenzene. While the substitution of hydrogen with deuterium is key to its utility in research, the fundamental safety and handling precautions are dictated by the properties of the parent iodobenzene molecule. This document outlines the known hazards, proper handling procedures, and emergency responses to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Identification
This compound is a stable, non-radioactive isotopically labeled compound used extensively in organic synthesis, drug metabolism studies, and as an internal standard for quantitative analysis by NMR or mass spectrometry.[1] Its chemical and physical properties are very similar to those of its non-deuterated counterpart.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆D₅I | [2][3][4] |
| CAS Number | 7379-67-1 | [2] |
| Molecular Weight | 209.04 g/mol | |
| Physical State | Liquid | |
| Appearance | Colorless to yellow liquid | |
| Melting Point | -29 °C (-20 °F) | |
| Boiling Point | 188 °C (370 °F) | |
| Density | 1.823 - 1.868 g/mL at 25 °C | |
| Flash Point | 74 - 77 °C (165 - 171 °F) - closed cup | |
| Water Solubility | 0.34 g/L at 30 °C | |
| log Pow (Octanol/Water) | 3.25 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its combustibility, acute oral toxicity, and potential for serious eye irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Data derived from Safety Data Sheets for this compound and its unlabeled analogue.
Potential Health Effects:
-
Ingestion: Harmful if swallowed. Animal experiments with the non-deuterated compound suggest that ingestion may cause serious health damage.
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation. Vapors may cause drowsiness and dizziness.
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Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. The liquid can degrease the skin, leading to non-allergic contact dermatitis.
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Eye Contact: Causes serious eye irritation and potential damage.
Safe Handling and Storage
Proper handling and storage are critical to maintaining the chemical and isotopic integrity of this compound while ensuring personnel safety.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
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Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.
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Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid. No smoking in the handling area.
-
Hygroscopicity and Isotopic Exchange: Deuterated compounds can be susceptible to moisture absorption, which can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange. Handle under a dry, inert atmosphere (e.g., nitrogen or argon) where isotopic purity is critical.
Storage Conditions
-
Container: Keep the container tightly sealed and store in the original packaging.
-
Location: Store in a cool, dry, and well-ventilated place.
-
Light Sensitivity: The compound may discolor on exposure to light. Store in a light-protecting container, such as an amber vial.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and magnesium.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The specific type of equipment should be selected based on the concentration and quantity of the substance being handled at the specific workplace.
Caption: Required PPE to mitigate the hazards of this compound.
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. All handling should ideally occur within a fume hood to minimize inhalation risk.
First Aid Measures
In case of exposure, immediate action is required.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists. |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
Accidental Release and Firefighting Measures
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE.
-
Environmental Precautions: Prevent the spillage from entering drains or waterways.
-
Containment and Cleanup: Contain the spill. Soak up with an inert absorbent material such as sand, earth, or vermiculite. Collect the material in a suitable, closed container for disposal as hazardous waste.
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Media: Do not use a direct water jet.
-
Specific Hazards: Hazardous decomposition products can form under fire conditions, including carbon oxides and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste, including contaminated absorbent materials and empty containers, must be handled as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company, in accordance with all local, state, and federal regulations. Do not mix with other waste.
Experimental Protocols: Safety Best Practices
While specific experimental protocols are beyond the scope of this guide, the following safety principles should be applied when using this compound in common applications.
Use as an Internal Standard (NMR, MS)
-
Preparation: When preparing stock solutions or spiking samples, perform all weighing and dilutions within a fume hood.
-
Handling: Use clean, dry glassware to prevent contamination and H-D exchange.
-
Solvents: Use high-purity deuterated solvents appropriate for the analysis to maintain the isotopic integrity of the sample.
Use in Cross-Coupling Reactions (e.g., Suzuki, Ullmann)
This compound can be used in palladium-catalyzed reactions like the Suzuki coupling and copper-catalyzed Ullmann reactions. These reactions often involve other hazardous materials and specific safety considerations.
-
Inert Atmosphere: These reactions are often air- and moisture-sensitive. Handling reagents and setting up the reaction under an inert atmosphere (e.g., using a Schlenk line or glovebox) is common practice. This also aligns with the best practice of protecting the deuterated compound from atmospheric moisture.
-
Reagents: Be aware of the hazards of all other reagents, including catalysts (e.g., palladium compounds), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., dioxane, DMF), and consult their respective SDS.
-
Temperature: Reactions may require heating. Use appropriate heating equipment (e.g., oil bath with a temperature controller) and ensure the setup is secure. Do not heat sealed vessels unless they are specifically designed for pressure.
-
Work-up: The reaction work-up often involves quenching and extraction with organic solvents. Perform these steps in a fume hood and be aware of potential pressure buildup.
By adhering to the precautions outlined in this guide, researchers can safely handle this compound, minimizing risks to themselves and the environment while preserving the quality and integrity of this valuable research chemical.
References
Navigating the Nuances of Deuterated Iodobenzene: A Technical Guide to Storage and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Storage, Handling, and Stability Assessment of Deuterated Iodobenzene.
Deuterated iodobenzene, a cornerstone in synthetic chemistry and drug development, serves as a valuable tracer and internal standard in a multitude of applications. Its stability is paramount to ensure the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of deuterated iodobenzene, including detailed experimental protocols and data presentation.
Storage and Handling: Preserving Isotopic and Chemical Integrity
The longevity of deuterated iodobenzene hinges on meticulous storage and handling procedures designed to mitigate chemical degradation and isotopic exchange.
Optimal Storage Conditions:
To ensure the long-term stability of deuterated iodobenzene, it is imperative to control environmental factors such as temperature, light, and moisture.
| Parameter | Condition | Rationale |
| Temperature | Store at room temperature for short-term use. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] | Lower temperatures slow down potential degradation reactions. |
| Light | Protect from light by storing in amber vials or by wrapping the container in aluminum foil.[2] | Iodobenzene and its deuterated analogues are sensitive to light, which can induce photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidation and interaction with atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[2] |
| Container | Use tightly sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and evaporation. |
| In Solution | When in solution, store at -80°C for up to 2 years or -20°C for up to 1 year for maximum stability. | Reduces solvent evaporation and slows down potential reactions in the solution. |
Handling Procedures:
-
Always handle deuterated iodobenzene in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When preparing solutions, use anhydrous, deuterated solvents to prevent H-D exchange.
-
Before opening, allow containers stored at low temperatures to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.
Stability Profile and Degradation Pathways
The primary degradation pathways for deuterated iodobenzene are photodegradation and hydrogen-deuterium (H-D) exchange.
Photodegradation:
Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-iodine bond, generating a phenyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of impurities such as benzene, biphenyl, and other coupling products. The exact products can depend on the solvent and the presence of other reactive species.
Hydrogen-Deuterium (H-D) Exchange:
While the deuterium atoms on the aromatic ring of iodobenzene are generally stable, H-D exchange can occur under certain conditions, particularly in the presence of protic solvents (like water or methanol) or on acidic/basic sites. This can lead to a decrease in the isotopic purity of the compound. Storing the compound in a dry, inert atmosphere and using deuterated solvents for solutions are crucial to minimize this risk.
Experimental Protocols for Stability and Purity Assessment
A comprehensive assessment of the stability and purity of deuterated iodobenzene requires the use of validated analytical methods.
Stability-Indicating GC-MS Method
Objective: To quantify the purity of deuterated iodobenzene and identify potential degradation products.
Methodology:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
Sample Preparation:
-
Prepare a stock solution of deuterated iodobenzene in a suitable anhydrous solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations.
Data Analysis:
-
Identify the peak for deuterated iodobenzene based on its retention time and mass spectrum (molecular ion at m/z 209 for C₆D₅I).
-
Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Identify any degradation products by comparing their mass spectra to library databases and known degradation pathways.
Quantitative NMR (qNMR) for Isotopic Purity
Objective: To determine the isotopic purity (deuterium enrichment) of deuterated iodobenzene.
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not contain exchangeable protons and in which the sample is fully soluble (e.g., chloroform-d, acetone-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Parameters:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated iodobenzene sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure the sample is completely dissolved.
Data Analysis:
-
Integrate the residual proton signals of the deuterated iodobenzene and the signal of the internal standard.
-
Calculate the molar ratio of the residual protons in the sample to the protons of the internal standard.
-
From this ratio, and the known masses and purities of the sample and standard, the isotopic enrichment can be calculated.
Photostability Testing Protocol
Objective: To assess the stability of deuterated iodobenzene under light exposure according to ICH Q1B guidelines.
Methodology:
-
Instrumentation: A photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Exposure Levels:
-
Visible light: Not less than 1.2 million lux hours.
-
UVA energy: Not less than 200 watt-hours/square meter.
-
-
Sample Preparation:
-
Place a thin layer of the deuterated iodobenzene solid in a chemically inert, transparent container (e.g., quartz dish).
-
Prepare a solution of deuterated iodobenzene in a suitable solvent in a quartz cuvette.
-
Prepare "dark control" samples by wrapping identical samples in aluminum foil.
-
-
Procedure:
-
Place the exposed and dark control samples in the photostability chamber.
-
Expose the samples to the specified light conditions, monitoring the total illumination and UVA energy.
-
At appropriate time points, withdraw samples for analysis.
-
-
Analysis:
-
Analyze the samples using the validated stability-indicating GC-MS method described in section 3.1.
-
Compare the purity and impurity profiles of the exposed samples to the dark control samples to determine the extent of photodegradation.
-
Workflow and Logical Diagrams
A systematic approach is crucial for assessing the stability of deuterated iodobenzene.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their deuterated iodobenzene, leading to more reliable and reproducible scientific outcomes.
References
A Technical Guide to Commercial Suppliers and Applications of High-Purity Iodobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of high-purity Iodobenzene-d5, a critical deuterated reagent in modern chemical and pharmaceutical research. This document offers a detailed comparison of supplier specifications, in-depth experimental protocols for its key applications, and visual representations of workflows and logical pathways to aid in experimental design and execution.
Commercial Suppliers of High-Purity this compound
The selection of a suitable supplier for this compound is crucial for the success of research and development projects, where high purity and isotopic enrichment are paramount. The following table summarizes the specifications of this compound available from leading commercial suppliers.
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity (Assay) | CAS Number | Molecular Weight |
| Sigma-Aldrich | 394602 | 98%[1] | 99% (CP)[1] | 7379-67-1[1] | 209.04[1] |
| BOC Sciences | - | 98%[2] | 99% by CP | 7379-67-1 | 209.04 |
| Cambridge Isotope Laboratories | DLM-894-1 | 98% | Not specified | 7379-67-1 | 209.04 |
| Clearsynth | - | Not specified | Not specified | 7379-67-1 | 180.06 g/mol (Note: This appears to be an error on the supplier's website, the correct MW is ~209.04) |
| Santa Cruz Biotechnology | sc-263333 | Not specified | Not specified | 7379-67-1 | 209.04 |
| MedchemExpress | HY-Y0747S | Not specified | Not specified | 7379-67-1 | 209.04 |
Note: Researchers should always consult the lot-specific Certificate of Analysis (CofA) for the most accurate and up-to-date information on purity and other specifications.
Key Applications and Experimental Protocols
High-purity this compound is a versatile reagent with significant applications in pharmaceutical research and development. Its primary uses include serving as a heavy-labeled starting material in the synthesis of deuterated molecules, acting as an internal standard in quantitative bioanalysis, and as a tool in drug metabolism studies.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize deuterated biaryl compounds. These deuterated molecules are valuable tools in medicinal chemistry to study metabolic pathways and enhance pharmacokinetic profiles of drug candidates.
Detailed Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (usually 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired deuterated biaryl product.
Internal Standard in LC-MS/MS Bioanalysis
Due to its mass difference and similar physicochemical properties to its non-deuterated analog, this compound is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is particularly useful in pharmacokinetic studies where accurate quantification of an iodinated drug candidate is required.
Detailed Experimental Protocol:
The following protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical iodinated analyte in a biological matrix (e.g., plasma).
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve the non-labeled iodinated analyte in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each standard, QC, and unknown sample, add a fixed amount of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to achieve good chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
In Vitro Drug Metabolism Studies
This compound can be used to synthesize deuterated analogs of potential drug candidates. These deuterated compounds are then used in in-vitro drug metabolism studies, for example, with liver microsomes, to understand the metabolic fate of the drug. The deuterium labeling can help in identifying metabolites by mass spectrometry and can also be used to probe for kinetic isotope effects, which can provide insights into the mechanism of metabolism.
Detailed Experimental Protocol:
This protocol describes a typical in vitro drug metabolism study using human liver microsomes and a deuterated substrate synthesized using this compound.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Add the deuterated substrate (synthesized from this compound) at a final concentration of, for example, 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard (if different from the substrate).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis for Metabolite Identification:
-
Analyze the samples by high-resolution LC-MS/MS to identify potential metabolites. The mass shift corresponding to the deuterium label aids in distinguishing the drug-related material from the matrix background.
-
The metabolic stability (half-life, intrinsic clearance) of the deuterated compound can also be determined by monitoring the disappearance of the parent compound over time.
-
Logical Relationships in Supplier Selection
Choosing the right supplier for high-purity this compound depends on several factors critical to the research application. The following diagram illustrates a decision-making process for supplier selection.
References
A Technical Guide to the Natural Abundance of Deuterium in Iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the natural abundance of deuterium in iodobenzene, tailored for a scientific audience. It includes a summary of relevant quantitative data, detailed experimental protocols for isotopic analysis, and a workflow diagram to illustrate the determination process.
Introduction
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds. Its nucleus contains one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H), the most common hydrogen isotope. The natural abundance of deuterium is a fundamental property that can be critical in various scientific fields, including drug development, where isotopic labeling is used to study metabolic pathways and reaction mechanisms. Iodobenzene (C₆H₅I), a key reagent and building block in organic synthesis, contains hydrogen atoms and therefore has a natural deuterium abundance.
While specific high-precision measurements for the natural abundance of deuterium in commercially available iodobenzene are not readily found in the literature, it is expected to be consistent with the general natural abundance of deuterium in terrestrial materials. This is because the synthetic routes to iodobenzene typically start from benzene or other precursors that have not been subjected to isotopic enrichment processes.
Quantitative Data on Natural Deuterium Abundance
The natural abundance of deuterium can vary slightly depending on the source of the material (e.g., geographical location of water sources). However, a generally accepted average value is used as a standard reference. The data below is compiled from various sources and represents the typical natural abundance of deuterium.
| Isotope Data for Hydrogen | Value | Unit |
| Natural Abundance of Protium (¹H) | >99.98 | % |
| Natural Abundance of Deuterium (²H) | ~0.0156 | % |
| Deuterium to Hydrogen Ratio | 1 atom per ~6420 atoms | - |
| Deuterium Concentration | ~156 | ppm (parts per million) |
Note: These values represent the average terrestrial abundance. The precise isotopic composition of a specific batch of iodobenzene can be determined experimentally.
Experimental Protocols for Determining Deuterium Abundance
The determination of the natural abundance of deuterium in organic molecules like iodobenzene can be accomplished using several analytical techniques. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both proton (¹H) and deuterium (²H) NMR can be utilized to determine the deuterium abundance. Quantitative NMR (qNMR) methods are particularly well-suited for this purpose.
a) Quantitative ¹H NMR Spectroscopy
This method relies on comparing the integral of the iodobenzene proton signals to a known internal standard. By carefully measuring the decrease in the integral of the proton signals relative to the standard, the amount of deuterium can be inferred. However, given the very low natural abundance of deuterium, this method is more suitable for enriched compounds and may lack the sensitivity for natural abundance determination.
b) Quantitative ²H NMR Spectroscopy
Direct detection of the deuterium signal provides a more sensitive and direct method for determining its abundance at natural levels.[1][2]
Experimental Protocol for ²H NMR:
-
Sample Preparation:
-
Accurately weigh a sample of iodobenzene (e.g., 100-300 mg) and dissolve it in a deuterated solvent that does not have signals overlapping with the analyte, or ideally, a non-deuterated solvent if the spectrometer lock can be maintained on an external reference. For natural abundance measurements, using a non-deuterated solvent can avoid overwhelming the detector with the solvent's deuterium signal.
-
Add a known amount of a suitable internal standard with a known deuterium concentration if relative quantification is desired. For absolute quantification, meticulous calibration is required.
-
-
NMR Instrument Parameters:
-
Use a high-field NMR spectrometer for better sensitivity and resolution.
-
Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure quantitative measurements.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T1 relaxation time of the deuterium nuclei) to ensure full relaxation of the nuclei between pulses. A typical starting point could be 60 seconds or determined experimentally via an inversion-recovery experiment.
-
Number of Scans: A large number of scans will be required to obtain a sufficient signal-to-noise ratio for the low-concentration natural abundance deuterium.
-
Decoupling: Proton decoupling can be used to sharpen the deuterium signals by removing ¹H-²H coupling.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate window functions.
-
Integrate the area of the deuterium peak corresponding to the aromatic deuterons of iodobenzene.
-
Calculate the deuterium concentration by comparing the integral to that of a known reference standard or through calibration curves established with samples of known deuterium content.
-
Mass Spectrometry (MS)
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the natural abundance of stable isotopes.
Experimental Protocol for IRMS:
-
Sample Preparation:
-
The iodobenzene sample is typically combusted in an elemental analyzer (EA) connected to the IRMS. This process converts the organic compound into simple gases, such as CO₂, H₂O, and N₂. For hydrogen isotope analysis, the hydrogen is converted to H₂ gas.
-
-
Isotope Ratio Measurement:
-
The resulting H₂ gas is introduced into the ion source of the mass spectrometer.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For hydrogen, it will measure the ion currents for H₂ (mass 2) and HD (mass 3).
-
The ratio of the ion currents for HD and H₂ is measured with very high precision.
-
-
Data Analysis:
-
The measured isotope ratio is compared to that of a standard reference material with a known D/H ratio (e.g., Vienna Standard Mean Ocean Water - VSMOW).
-
The results are typically expressed in delta notation (δ²H) in parts per thousand (per mil, ‰).
-
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the natural abundance of deuterium in iodobenzene.
Caption: Experimental workflow for deuterium abundance determination.
The diagram above outlines the two primary analytical pathways for determining the natural abundance of deuterium in an iodobenzene sample: NMR Spectroscopy and Mass Spectrometry. Both routes begin with the iodobenzene sample and conclude with the calculated natural deuterium abundance.
Caption: Logical relationship of concepts.
This diagram illustrates the logical progression from the chemical nature of iodobenzene to the quantitative determination of its natural deuterium abundance. It highlights that the presence of hydrogen atoms necessitates the existence of hydrogen isotopes at their natural abundance levels, which can then be experimentally measured.
References
Spectroscopic Analysis of Iodobenzene-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Iodobenzene-d5 (Perdeuterated Iodobenzene). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific isotopologue, this document presents a combination of expected spectral characteristics based on foundational spectroscopic principles and data from its non-deuterated counterpart, Iodobenzene. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Introduction
This compound (C₆D₅I) is a deuterated analog of iodobenzene, where all five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis, as a tracer in metabolic studies, and in mechanistic studies of chemical reactions. Accurate spectroscopic data is crucial for its identification, purity assessment, and effective utilization.
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a ¹H NMR spectrum of pure this compound, no signals corresponding to the aromatic protons are expected. The spectrum will be characterized by the absence of signals, with the exception of a potential very small residual peak from any non-deuterated impurity.
¹³C NMR: The ¹³C NMR spectrum is expected to show four signals corresponding to the deuterated aromatic carbons. The chemical shifts will be similar to those of non-deuterated iodobenzene, but the signals will appear as multiplets due to the coupling between carbon and deuterium (¹³C-¹D coupling). Deuterium has a spin I=1, which splits the carbon signal into a triplet with a 1:1:1 intensity ratio.
Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C1 (C-I) | ~94.7 | Triplet |
| C2, C6 | ~137.8 | Triplet |
| C3, C5 | ~129.9 | Triplet |
| C4 | ~130.2 | Triplet |
Note: The predicted chemical shifts are based on the data for non-deuterated iodobenzene and may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the C-D and C-I bonds, as well as the benzene ring. The characteristic C-H stretching vibrations typically seen around 3000-3100 cm⁻¹ for aromatic compounds will be absent and replaced by C-D stretching vibrations at a lower frequency (approximately 2200-2300 cm⁻¹).
Table 2: Expected Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2250 | Aromatic C-D Stretch |
| ~1550 | C=C Aromatic Ring Stretch |
| ~1450 | C=C Aromatic Ring Stretch |
| Below 1000 | C-I Stretch and C-D Bending |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of iodobenzene, with the fragments being 5 mass units heavier due to the presence of five deuterium atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Relative Intensity |
| 209 | [C₆D₅I]⁺• (Molecular Ion) | High |
| 127 | [I]⁺ | Moderate |
| 82 | [C₆D₅]⁺ | High |
| 56 | [C₄D₄]⁺• | Moderate |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the aromatic carbon region (e.g., 0-150 ppm).
-
A sufficient number of scans and a relaxation delay (e.g., 2 seconds) should be used to obtain quantitative information if needed.
-
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place a drop of this compound on one plate and cover with the second plate to create a thin film.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-250 to detect the molecular ion and expected fragments.
-
The ion source temperature can be set to 200-250 °C.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a deuterated compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the predicted electron ionization (EI) mass spectrometry fragmentation pathway for this compound.
Caption: Predicted MS Fragmentation of this compound.
Understanding the Kinetic Isotope Effect with Iodobenzene-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This guide provides a technical overview of the KIE, with a specific focus on the application of iodobenzene-d5, a deuterated analog of iodobenzene, in elucidating reaction pathways. The use of deuterated compounds like this compound is particularly valuable in mechanistic studies of various transformations, including C-H bond activation and palladium-catalyzed cross-coupling reactions.[3]
This document will delve into the theoretical underpinnings of the KIE, detail experimental protocols for its measurement using this compound, present quantitative data from relevant studies, and visualize key reaction mechanisms.
The Kinetic Isotope Effect: Core Principles
The KIE is fundamentally a quantum mechanical phenomenon that arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a "normal" kinetic isotope effect (kH/kD > 1).
The magnitude of the primary KIE can provide valuable information about the transition state of the bond-breaking step. A large KIE (typically in the range of 2-7 for C-H/C-D bonds) suggests that the bond to the isotope is significantly broken in the rate-determining step of the reaction. Conversely, a KIE close to unity (kH/kD ≈ 1) indicates that the bond is not broken in the rate-determining step.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide mechanistic insights by probing changes in hybridization or steric environment at the transition state.
Experimental Protocols
Synthesis of this compound
The preparation of this compound is a crucial first step for its use in KIE studies. A common method involves the iodination of commercially available benzene-d6. The following protocol is adapted from established methods for the synthesis of iodobenzene.
Materials:
-
Benzene-d6
-
Iodine (I₂)
-
Nitric acid (concentrated)
-
Sodium hydroxide (NaOH) solution (10%)
-
Calcium chloride (CaCl₂)
-
Standard laboratory glassware (three-necked flask, mechanical stirrer, reflux condenser, separatory funnel, distillation apparatus)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place iodine and benzene-d6.
-
Heat the mixture gently on a water bath.
-
Slowly add concentrated nitric acid to the stirred mixture. The reaction is exothermic and will proceed smoothly.
-
After the addition is complete, reflux the solution for a short period until the purple color of iodine disappears.
-
Separate the lower oily layer and wash it with a 10% sodium hydroxide solution.
-
Perform a steam distillation of the organic layer.
-
Separate the resulting this compound, dry it over anhydrous calcium chloride, and purify by distillation.
Measurement of the Intermolecular Kinetic Isotope Effect
This experiment determines the relative rates of reaction for iodobenzene and this compound in separate, parallel reactions or in a competition experiment.
Materials:
-
Iodobenzene
-
This compound
-
Other reaction components (e.g., palladium catalyst, base, coupling partner for a cross-coupling reaction)
-
Solvent
-
Internal standard (for GC or NMR analysis)
-
Analytical instrument (Gas Chromatograph with Flame Ionization Detector (GC-FID) or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Competition Experiment:
-
In a reaction vessel, combine a 1:1 molar mixture of iodobenzene and this compound with the other reactants and the solvent.
-
Initiate the reaction and monitor its progress by taking aliquots at specific time intervals.
-
Quench the reaction in the aliquots.
-
Analyze the ratio of the non-deuterated and deuterated products (or remaining starting materials) using GC-FID or ¹H NMR spectroscopy.
-
The KIE (kH/kD) is calculated from the ratio of products at low conversion.
-
-
Parallel Experiments:
-
Set up two separate reactions under identical conditions. One reaction will use iodobenzene, and the other will use this compound.
-
Monitor the rate of each reaction independently by tracking the disappearance of the starting material or the appearance of the product over time.
-
The KIE is the ratio of the rate constants obtained for the two reactions (kH/kD).
-
Quantitative Data
The kinetic isotope effect is a quantitative measure that provides significant mechanistic information. The following table summarizes representative KIE values from studies investigating reactions where iodobenzene or similar deuterated arenes are involved.
| Reaction Type | Deuterated Substrate | Catalyst/Conditions | kH/kD | Interpretation | Reference |
| Suzuki-Miyaura Coupling | 4-Bromotoluene / 4-Bromotoluene-d7 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | ~1.0 | Oxidative addition is not the rate-determining step. | |
| C-H Activation | Benzene / Benzene-d6 | Rh(PMe₃)(C₅Me₅) | 1.4 | C-H bond cleavage is involved in the rate-determining step. | |
| Heck Reaction | Iodobenzene / this compound | Pd(OAc)₂, PPh₃, Et₃N | ~1.0 | Oxidative addition is likely not the rate-determining step under these conditions. |
Note: Specific KIE data for Heck reactions with this compound can vary depending on the specific reaction conditions and the nature of the rate-determining step.
Reaction Mechanisms and Visualizations
This compound is a valuable probe for elucidating the mechanisms of several important organic reactions, particularly those catalyzed by transition metals.
Oxidative Addition in Palladium-Catalyzed Cross-Coupling
A critical step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is the oxidative addition of the aryl halide to the palladium(0) catalyst. A KIE study using this compound can help determine if the C-I bond cleavage is the rate-determining step. A kH/kD value close to 1 for the overall reaction suggests that a subsequent step, such as transmetalation or reductive elimination, is rate-limiting.
Caption: Oxidative addition of iodobenzene(-d5) to a Pd(0) complex.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. KIE studies with this compound can help to identify the turnover-limiting step of the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki-Miyaura reaction, it proceeds through a catalytic cycle involving oxidative addition. The use of this compound can help to probe whether the C-I bond cleavage or a subsequent step, such as migratory insertion or beta-hydride elimination, is rate-limiting.
Caption: Workflow of the Heck reaction.
Conclusion
The kinetic isotope effect, particularly when studied with isotopically labeled substrates like this compound, is an indispensable tool for elucidating the intricacies of chemical reaction mechanisms. By providing quantitative data on the involvement of specific bonds in the rate-determining step, KIE studies enable researchers to build more accurate models of reaction pathways. This knowledge is critical for optimizing reaction conditions, designing more efficient catalysts, and is of particular importance in the field of drug development where understanding metabolic pathways and improving drug stability are paramount. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize the kinetic isotope effect in their work.
References
Methodological & Application
Application Notes: Iodobenzene-d5 as a Quantitative NMR (qNMR) Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides direct measurement of the concentration and purity of a substance without the need for identical reference standards for each analyte. The accuracy of qNMR relies heavily on the use of a suitable internal standard (IS). An ideal internal standard should be chemically inert, stable, have a known high purity, and exhibit signals in a region of the ¹H NMR spectrum that does not overlap with analyte signals.
Iodobenzene-d5 (C₆D₅I) is a deuterated aromatic compound that serves as an excellent internal standard for ¹H qNMR analysis, particularly for analytes with resonances in the aromatic region. Its key advantages include:
-
Simplified ¹H NMR Spectrum: Due to the deuterium substitution, this compound exhibits a significantly simplified proton NMR spectrum, minimizing the chances of signal overlap with the analyte. The residual proton signals are typically found in the aromatic region but are often weak and sharp.
-
Chemical Inertness: this compound is chemically stable and does not typically react with a wide range of analytes or common NMR solvents under standard conditions.
-
Solubility: It is soluble in many common organic deuterated solvents, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6.[1]
-
Tracer and Standard Applications: Stable isotope-labeled compounds like this compound are valuable as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the purity determination of an active pharmaceutical ingredient (API), using Quinine as an illustrative analyte.
Experimental Protocol: Purity Determination of Quinine using this compound as an Internal Standard
This protocol outlines the procedure for determining the purity of a Quinine sample via ¹H qNMR spectroscopy with this compound as the internal standard.
Materials and Equipment
-
Analyte: Quinine (or other analyte of interest)
-
Internal Standard: this compound (high purity, ≥98%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe
-
Analytical Balance: Readable to at least 0.01 mg
-
NMR Tubes: 5 mm, high precision
-
Glass Vials and Micropipettes
-
Vortex Mixer
Preparation of the qNMR Sample
Accurate gravimetric measurements are crucial for precise qNMR results.[3]
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial. Record the exact mass.
-
Weighing the Analyte: Accurately weigh approximately 15-25 mg of the Quinine sample into the same vial. Record the exact mass. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended to optimize signal integration.[4]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 1 minute to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to ensure no solid particles remain.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To obtain accurate quantitative data, specific acquisition parameters must be carefully set.
-
Instrument Setup: Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate for at least 5 minutes.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).[4]
-
Acquisition Time (aq): A longer acquisition time (e.g., 4-5 seconds) is recommended to ensure good digital resolution.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest with a clear baseline on both sides.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.
-
Integration:
-
Select well-resolved, non-overlapping signals for both the analyte (Quinine) and the internal standard (this compound). For Quinine in CDCl₃, the olefinic proton at ~5.0 ppm is a good candidate. For this compound, the residual proton signals in the aromatic region (typically ~7.0-7.8 ppm) can be used, provided they are well-resolved from the analyte's aromatic signals.
-
Carefully integrate the selected signals. The integration region should cover the entire peak, typically at least 20 times the full width at half maximum (FWHM).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
I_IS: Integral of the selected internal standard signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal
-
MW_analyte: Molecular weight of the analyte (Quinine: 324.42 g/mol )
-
MW_IS: Molecular weight of the internal standard (this compound: 209.04 g/mol )
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard (as a percentage)
-
Data Presentation
Table 1: Experimental Parameters for qNMR Analysis
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | Chloroform-d (CDCl₃) |
| Temperature | 298 K |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time (aq) | 4.096 s |
| Number of Scans (ns) | 32 |
| Spectral Width (sw) | 20 ppm |
| Line Broadening | 0.3 Hz |
Table 2: Illustrative Quantitative Data for Purity Assessment of Quinine
| Sample ID | Mass of Quinine (m_analyte) (mg) | Mass of this compound (m_IS) (mg) | Integral of Quinine (I_analyte) (at ~5.0 ppm, 1H) | Integral of this compound (I_IS) (residual signal, 1H) | Calculated Purity (%) |
| Q-001-A | 20.15 | 8.05 | 1.00 | 0.98 | 98.7 |
| Q-001-B | 20.21 | 8.02 | 1.01 | 0.99 | 98.9 |
| Q-001-C | 20.18 | 8.08 | 0.99 | 0.97 | 98.5 |
| Average | 98.7 | ||||
| RSD (%) | 0.20 |
Note: The integral values and calculated purity are for illustrative purposes. The purity of the this compound internal standard was assumed to be 99.5%.
Visualizations
Caption: Experimental workflow for qNMR purity determination.
Caption: Factors influencing the final purity calculation in qNMR.
References
Application Notes and Protocols for Iodobenzene-d5 as a Tracer in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodobenzene-d5 (C6D5I) is the deuterated analog of iodobenzene, where all five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The primary application of this compound lies in its use as a tracer to investigate metabolic pathways and reaction mechanisms, largely due to the kinetic isotope effect (KIE).[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage in enzyme-catalyzed reactions, such as those mediated by cytochrome P450 (CYP) enzymes. This property allows researchers to probe rate-limiting steps in metabolic pathways and to use it as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS).[2]
These application notes provide detailed protocols for utilizing this compound as a tracer in both in vitro and in vivo drug metabolism studies, along with methods for sample analysis and data interpretation.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of the deuterated phenyl ring to identify metabolites.[1]
-
Kinetic Isotope Effect (KIE) Studies: Investigating the rate-limiting steps in metabolic reactions, particularly those involving C-H bond cleavage by CYP enzymes.
-
Reaction Phenotyping: Aiding in the identification of specific enzymes responsible for metabolism.
-
Internal Standard: Serving as a reliable internal standard for the quantification of iodobenzene and its metabolites in biological matrices using LC-MS/MS.[2]
Experimental Protocols
In Vitro Metabolism of this compound in Rat Liver Microsomes
This protocol describes a typical procedure for assessing the metabolic stability and identifying the primary metabolites of this compound using rat liver microsomes.
Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar compound not found in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO or ethanol) and dilute it with phosphate buffer to the final desired concentrations (e.g., 1, 10, and 50 µM).
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
Rat Liver Microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
This compound solution
-
-
Prepare control incubations:
-
No NADPH (to assess non-enzymatic degradation)
-
No microsomes (to assess chemical stability)
-
No substrate (blank)
-
-
-
Incubation:
-
Pre-incubate the plate/tubes at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
To stop the reaction, add 2 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Monitor for the parent compound (this compound) and its potential metabolites (e.g., hydroxylated-iodobenzene-d4) using Selected Reaction Monitoring (SRM) or full scan mode for metabolite identification.
-
In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., corn oil for oral gavage, saline with a co-solvent for intravenous injection)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Metabolic cages for urine and feces collection
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate the rats for at least one week before the study.
-
Divide the rats into two groups for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
For the PO group, administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Sample Collection:
-
Blood: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Place the blood in tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-12, 12-24 hours).
-
-
Sample Analysis:
-
Plasma Sample Preparation: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS.
-
Urine Sample Preparation: Dilute urine samples with water or buffer, centrifuge to remove particulates, and analyze by LC-MS/MS.
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound and its major metabolites in plasma and urine.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, such as:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Bioavailability (F%) for the oral dose group.
-
-
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of Iodobenzene and this compound in Rat Liver Microsomes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Iodobenzene | 25.3 | 27.4 |
| This compound | 75.9 | 9.1 |
This table illustrates the expected outcome of a slower metabolism for the deuterated compound due to the kinetic isotope effect.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 350 | 1800 |
| t1/2 (h) | 2.5 | 3.8 |
| CL (L/h/kg) | 2.8 | - |
| Vd (L/kg) | 10.1 | - |
| Bioavailability (F%) | - | 51.4 |
This table provides an example of how key pharmacokinetic parameters would be summarized.
Table 3: Hypothetical Metabolite Profile of this compound in Rat Urine (0-24h post-dose)
| Metabolite | % of Administered Dose |
| 4-Iodophenol-d4-glucuronide | 45.2 |
| 4-Iodophenol-d4-sulfate | 28.7 |
| 3-Iodophenol-d4-glucuronide/sulfate | 8.5 |
| Unchanged this compound | 2.1 |
| Other | 15.5 |
This table illustrates how the relative abundance of different metabolites can be presented.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the expected metabolic pathway of this compound and a general experimental workflow for a tracer study.
References
Application Notes and Protocols for the Use of Iodobenzene-d5 in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodobenzene-d5 is a deuterated analog of iodobenzene, where the five hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool in mechanistic studies, quantitative analysis, and metabolic profiling of drug candidates. In Suzuki coupling reactions, this compound serves as a heavy-isotope labeled aryl halide, enabling precise tracking of the phenyl group throughout the reaction and in subsequent biological systems. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[1] The use of this compound in this reaction allows for the synthesis of deuterated biaryl compounds, which are critical for isotope dilution mass spectrometry, as internal standards in pharmacokinetic studies, and for elucidating reaction mechanisms.[2]
The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) in the oxidative addition step of the Suzuki coupling catalytic cycle, often allowing for milder reaction conditions and higher reaction rates. When coupled with various boronic acids, this compound provides a straightforward route to a wide array of deuterated biaryl scaffolds.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to consist of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the deuterated biaryl product and regenerating the active Pd(0) catalyst.
Deuterium labeling studies have been instrumental in confirming the stereochemical course of the Suzuki reaction, particularly in demonstrating the retention of stereochemistry during the transmetalation step.[2]
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. The following protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a biphasic system is used, add the appropriate amount of water. Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture through a pad of celite.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity, purity, and the extent of deuterium incorporation.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling reaction of this compound with phenylboronic acid under various conditions.
Table 1: Effect of Catalyst and Base on the Suzuki Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Deuterium Purity (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 92 | >98 |
| 2 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 95 | >98 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 94 | >98 |
| 4 | Pd₂(dba)₃ (1.5) + P(t-Bu)₃ (3) | Na₂CO₃ (2) | THF | 80 | 16 | 90 | >98 |
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) | Deuterium Purity (%) |
| 1 | Phenylboronic acid | Biphenyl-d5 | 95 | >98 |
| 2 | 4-Methylphenylboronic acid | 4-Methyl-1,1'-biphenyl-d5 | 93 | >98 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxy-1,1'-biphenyl-d5 | 91 | >98 |
| 4 | 3-Chlorophenylboronic acid | 3-Chloro-1,1'-biphenyl-d5 | 88 | >98 |
Note: The data presented in these tables are representative and synthesized based on typical outcomes for Suzuki coupling reactions of aryl iodides. Actual results may vary depending on specific experimental conditions and substrate purity.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
References
Probing Organometallic Reaction Mechanisms with Iodobenzene-d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in the elucidation of reaction mechanisms, offering profound insights into bond-breaking and bond-forming steps. Iodobenzene-d5 (C₆D₅I), a deuterated analog of iodobenzene, serves as a powerful mechanistic probe in the study of a wide array of organometallic reactions. By leveraging the kinetic isotope effect (KIE), researchers can quantitatively assess the involvement of C-H (or in this case, C-D) bond cleavage in the rate-determining step of a reaction. This document provides detailed application notes and experimental protocols for the use of this compound in mechanistic studies of key organometallic transformations, including palladium-catalyzed cross-coupling reactions and C-H activation.
Core Principle: The Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (a heavier isotope) typically leads to a slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond.
The magnitude of the KIE (kH/kD) provides crucial information:
-
Primary KIE (kH/kD > 1): A significant primary KIE (typically > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction.
-
Secondary KIE (kH/kD ≈ 1): A KIE value close to unity suggests that the C-H bond is not broken in the rate-determining step.
-
Inverse KIE (kH/kD < 1): An inverse KIE can occur due to changes in hybridization or other factors in the transition state.
Application 1: Mechanistic Elucidation of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Iodobenzene is a common aryl halide substrate in these reactions. The use of this compound in competition experiments with its non-deuterated counterpart can help to pinpoint the rate-determining step of the catalytic cycle.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. A key step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.
Experimental Protocol: Intermolecular Competition Experiment for Suzuki-Miyaura Coupling
This protocol is designed to determine the kinetic isotope effect for the oxidative addition of iodobenzene in a Suzuki-Miyaura coupling reaction.
Materials:
-
Iodobenzene
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (solvent mixture)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine Iodobenzene (0.5 mmol), this compound (0.5 mmol), and phenylboronic acid (1.2 mmol).
-
Add the internal standard (e.g., dodecane, 0.5 mmol).
-
To the vial, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and K₂CO₃ (2.0 mmol).
-
Degas the solvent mixture (e.g., toluene/water 4:1, 5 mL) by bubbling with argon for 15 minutes.
-
Add the degassed solvent to the reaction vial.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Quench the aliquots with a saturated aqueous solution of NH₄Cl and extract with diethyl ether.
-
Analyze the organic extracts by GC-MS to determine the relative ratio of the non-deuterated (biphenyl) and deuterated (biphenyl-d5) products, as well as the remaining starting materials.
-
The KIE is calculated from the ratio of products formed at low conversion (<20%) using the following equation: kH/kD = [Product-H]/[Product-D]
Data Presentation:
| Reactant | Product | KIE (kH/kD) | Implication |
| Iodobenzene/Iodobenzene-d5 | Biphenyl/Biphenyl-d5 | ~1.003[2] | The near-unity KIE suggests that the cleavage of the C-I bond, and by extension the C-D bond, is not the rate-determining step in the Suzuki-Miyaura reaction under these conditions. This points towards a pre-oxidative addition step, such as ligand dissociation or binding of the iodoarene to the palladium center, being rate-limiting.[2] |
Logical Workflow for KIE Determination in Suzuki-Miyaura Coupling
Caption: Workflow for determining the kinetic isotope effect in a competitive Suzuki-Miyaura coupling reaction.
Application 2: Investigating the Mechanism of C-H Activation
Direct C-H activation is a powerful strategy for the functionalization of unactivated C-H bonds. The use of deuterated arenes in these studies is crucial for determining whether C-H bond cleavage is involved in the rate-determining step.
Experimental Protocol: Intermolecular Competition Experiment for Palladium-Catalyzed C-H Arylation
This protocol describes a competition experiment to probe the mechanism of a palladium-catalyzed direct arylation of a C-H bond with iodobenzene, using a deuterated arene.
Materials:
-
Arene (e.g., benzene)
-
Deuterated Arene (e.g., benzene-d6)
-
Iodobenzene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., dioxane or DMF)
-
Internal standard
-
GC-MS or NMR spectroscopy
Procedure:
-
In a glovebox, charge a reaction tube with Pd(OAc)₂ (5 mol%), the appropriate ligand (10 mol%), and the base (2.0 equiv).
-
Add the arene (1.0 equiv), the deuterated arene (1.0 equiv), and the internal standard.
-
Add iodobenzene (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
After a set time (at low conversion), cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a short plug of silica gel, and wash with the same solvent.
-
Analyze the filtrate by GC-MS or ¹H NMR to determine the ratio of the arylated arene to the arylated deuterated arene.
-
The KIE is calculated from the ratio of the products.
Data Presentation:
| Reaction Type | KIE (kH/kD) | Implication |
| Pd-catalyzed C-H Arylation | > 2.0 | A significant primary kinetic isotope effect indicates that the C-H bond cleavage is the rate-determining step of the C-H activation process. |
| Pd-catalyzed C-H Arylation | ~ 1.0 | A KIE close to unity would suggest that C-H bond cleavage is not rate-determining. |
Signaling Pathway for Mechanistic Investigation of C-H Activation
Caption: Decision tree illustrating the use of KIE to distinguish between C-H activation mechanisms.
Conclusion
This compound is a critical reagent for any researcher investigating the mechanisms of organometallic reactions. The protocols and data presented herein provide a framework for designing and interpreting experiments that utilize the kinetic isotope effect to gain a deeper understanding of reaction pathways. By carefully measuring the KIE in competition experiments, scientists can elucidate rate-determining steps, validate proposed catalytic cycles, and ultimately design more efficient and selective catalytic systems. These mechanistic insights are not only of fundamental academic importance but also have significant implications for the development of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols for the Synthesis of Deuterated Pharmaceutical Ingredients Using Iodobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Deuteration in Pharmaceuticals
In the pursuit of enhanced therapeutic agents, the strategic incorporation of deuterium, a stable isotope of hydrogen, into active pharmaceutical ingredients (APIs) has emerged as a valuable strategy. This process, known as deuteration, involves the selective replacement of hydrogen atoms with deuterium at specific molecular positions. This subtle modification can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties.[1][2][3][4][]
The foundational principle behind the benefits of deuteration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is more resistant to enzymatic cleavage, particularly by metabolic enzymes like the cytochrome P450 (CYP450) family. This reduced rate of metabolism can result in several therapeutic advantages:
-
Improved Metabolic Stability and Increased Half-life: A slower metabolic breakdown extends the drug's circulation time in the body, potentially leading to a longer half-life.
-
Reduced Dosing Frequency: An extended half-life may allow for less frequent administration of the drug, improving patient compliance and convenience.
-
Enhanced Safety Profile: By altering metabolic pathways, deuteration can minimize the formation of toxic or reactive metabolites, thereby improving the drug's safety and tolerability.
-
Increased Bioavailability: In some cases, deuteration can reduce first-pass metabolism, allowing more of the active drug to reach systemic circulation.
The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease, demonstrating the clinical viability of this approach.
The Role of Iodobenzene-d5 in Synthesizing Deuterated APIs
This compound, a deuterated form of iodobenzene where all five hydrogen atoms on the benzene ring are replaced with deuterium, serves as a critical building block in the synthesis of deuterated APIs. Its primary application lies in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the deuterated phenyl group of this compound is transferred to another molecule, thereby incorporating the deuterium label into the target pharmaceutical ingredient.
Commonly employed cross-coupling reactions where this compound can be a key reactant include:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron compound.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne.
-
Heck Reaction: Reaction with an alkene.
These reactions offer a versatile and efficient means to introduce a pentadeuterated phenyl moiety into a wide range of molecular scaffolds.
Application Example: Synthesis of a Deuterated Biaryl Compound
This section provides a representative protocol for the synthesis of a deuterated biaryl compound, a common structural motif in many pharmaceuticals, using a Suzuki-Miyaura cross-coupling reaction with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-(phenyl-d5)-1H-pyrazole, a representative deuterated biaryl scaffold.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 1H-Pyrazole | 1.2 eq |
| Pd(OAc)2 | 0.02 eq |
| SPhos | 0.04 eq |
| K3PO4 | 2.0 eq |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield | ~85-95% (expected) |
| Isotopic Purity | >98% D5 |
Experimental Protocols
Protocol 1: Synthesis of 1-(phenyl-d5)-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed N-arylation of pyrazole with this compound.
Materials:
-
This compound (C6D5I)
-
1H-Pyrazole (C3H4N2)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), 1H-pyrazole (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 1-(phenyl-d5)-1H-pyrazole.
-
Characterization: Confirm the structure and isotopic purity of the final product using NMR (¹H and ²H) and mass spectrometry.
Visualizations
Caption: A generalized experimental workflow for the synthesis of a deuterated API using this compound in a palladium-catalyzed cross-coupling reaction.
Caption: The logical progression from the act of deuteration to the resulting therapeutic benefits, mediated by the kinetic isotope effect.
Conclusion
The use of this compound in conjunction with modern synthetic methodologies like palladium-catalyzed cross-coupling reactions provides a robust and efficient platform for the synthesis of deuterated pharmaceutical ingredients. The strategic incorporation of deuterium offers a promising avenue for optimizing drug properties, leading to safer and more effective therapies. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug development to explore the potential of deuteration in their own research endeavors.
References
Application Notes: Isotope Dilution Assays with Iodobenzene-d5 for Robust Environmental Analysis
References
Application of Iodobenzene-d5 in Protein-Ligand Binding Studies by NMR
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-ligand interactions at an atomic level, providing insights into binding affinity, kinetics, and the structure of the complex.[1][2] In fragment-based drug discovery (FBDD), NMR is particularly adept at identifying and characterizing the weak binding of small molecule fragments (typically < 250 Da) to protein targets.[3][4] This application note details the use of Iodobenzene-d5, a deuterated aromatic fragment, in protein-ligand binding studies by NMR.
This compound serves as an excellent model for a halogenated fragment, a class of compounds increasingly explored in FBDD for their ability to form specific halogen bonds.[5] The deuterium labeling offers specific advantages in certain NMR experiments by eliminating strong proton signals that could obscure analysis, providing a clear window for observing ligand binding. While direct literature on this compound as a screened fragment is sparse, this document outlines its application based on established principles of ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).
Principle of the Method
Ligand-observed NMR methods are highly effective for fragment screening because they do not require isotopic labeling of the protein and are sensitive to the weak, transient interactions characteristic of fragments. These techniques rely on the transfer of magnetization from the protein to the ligand upon binding.
-
Saturation Transfer Difference (STD) NMR: In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum where the protein was not saturated (off-resonance) from the spectrum where it was (on-resonance), only the signals from the bound ligand, which has received the saturation, will remain. This allows for the unambiguous identification of binders from a mixture of compounds.
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique utilizes the nuclear Overhauser effect (NOE) to transfer magnetization from bulk water molecules to the protein and subsequently to a bound ligand. The resulting signal pattern allows for the differentiation between binding and non-binding compounds.
The use of this compound, which lacks protons, means that traditional ¹H ligand-observed methods like STD or WaterLOGSY would not directly apply to this specific molecule. However, the principles can be demonstrated with its non-deuterated counterpart, iodobenzene, or this compound can be used in competitive binding assays or as a reference in ¹⁹F NMR screening if a fluorinated probe is used. For the purpose of this application note, we will detail the protocol for screening its protonated analog, iodobenzene, to illustrate the methodology.
Experimental Workflow
The overall workflow for screening Iodobenzene as a fragment against a target protein using ligand-observed NMR is depicted below.
Caption: General workflow for a fragment screening experiment using ligand-observed NMR.
Detailed Experimental Protocols
Protocol 1: STD-NMR for Hit Identification
This protocol describes the steps to identify if iodobenzene binds to a target protein.
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 25-50 µM in a deuterated NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, in 99.9% D₂O, pH 7.4).
-
Prepare a 100 mM stock solution of iodobenzene in DMSO-d₆.
-
For the final NMR sample, add the iodobenzene stock to the protein solution to a final concentration of 1-2 mM. The protein concentration should be approximately 1/100th of the ligand concentration (e.g., 10-20 µM). The final DMSO-d₆ concentration should be kept below 5% to avoid protein denaturation.
-
Transfer ~500 µL of the final solution into a standard NMR tube.
-
-
NMR Data Acquisition:
-
Acquire data on an NMR spectrometer equipped with a cryoprobe (e.g., 600 MHz or higher).
-
A standard STD pulse sequence with water suppression should be used (e.g., stddiffesgp on Bruker instruments).
-
On-resonance irradiation: Set the frequency to a region where only protein resonances appear (e.g., -0.5 to 0.5 ppm).
-
Off-resonance irradiation: Set the frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).
-
Use a saturation time of 2 seconds, which is a good starting point for detecting weak binders.
-
Acquire a sufficient number of scans (e.g., 128-512) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the on- and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals in the difference spectrum corresponding to the aromatic protons of iodobenzene confirms binding.
-
Protocol 2: WaterLOGSY for Hit Validation
This protocol can be used as an orthogonal method to confirm the binding of iodobenzene.
-
Sample Preparation:
-
Samples can be prepared similarly to the STD-NMR experiment, with a protein concentration of ~5-10 µM and a ligand concentration of 200-500 µM.
-
-
NMR Data Acquisition:
-
Use a WaterLOGSY pulse sequence (e.g., wlogesy on Bruker instruments).
-
The experiment relies on selective inversion of the water signal and observing the NOE transfer.
-
Acquire a reference spectrum and a WaterLOGSY spectrum.
-
-
Data Processing and Analysis:
-
Process both spectra identically.
-
In the WaterLOGSY spectrum, non-binding compounds will show a positive NOE (same phase as the residual water signal), while binding compounds will show a negative NOE (opposite phase). This clear distinction validates the binding event.
-
Quantitative Data Presentation
Following hit identification, a titration experiment can be performed to determine the dissociation constant (Kd) of the protein-ligand interaction. This involves acquiring a series of STD-NMR spectra with a fixed protein concentration and increasing concentrations of the ligand.
Table 1: Hypothetical STD-NMR Titration Data for Iodobenzene Binding to Target Protein X
| Ligand Concentration (µM) | Protein Concentration (µM) | STD Amplification Factor (A_STD) |
| 100 | 10 | 0.05 |
| 200 | 10 | 0.09 |
| 400 | 10 | 0.16 |
| 800 | 10 | 0.25 |
| 1600 | 10 | 0.35 |
| 3200 | 10 | 0.42 |
| 6400 | 10 | 0.46 |
The STD amplification factor (A_STD) is calculated as (I_off - I_on) / I_off * (excess of ligand), where I represents the signal intensity. By fitting the A_STD values against the ligand concentration, the Kd can be determined. For this hypothetical data, the calculated Kd would be in the high micromolar to low millimolar range, typical for a fragment hit.
Visualization of Key Concepts
STD-NMR Principle
The diagram below illustrates the fundamental principle of the Saturation Transfer Difference (STD) NMR experiment.
Caption: Magnetization transfer pathway in an STD-NMR experiment.
Competitive Binding Assay Logic
This compound, being proton-less, can be effectively used in competitive binding assays. Here, a known proton-containing binder is displaced by the non-protonated this compound, leading to a decrease in the known binder's STD signal.
Caption: Logical flow of a competitive STD-NMR binding assay.
Conclusion
This compound and its protonated analog are valuable tools in fragment-based drug discovery using NMR. Ligand-observed techniques such as STD-NMR and WaterLOGSY provide robust and efficient methods for identifying and validating weak binders. The protocols and principles outlined in this application note offer a clear framework for researchers to apply these methods in their own drug discovery pipelines, leveraging the unique properties of halogenated and deuterated fragments to explore new chemical space.
References
- 1. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using NMR Spectroscopy in the Fragment-Based Drug Discovery of Small-Molecule Anticancer Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodobenzene-d5 as a Heavy Atom for Phasing in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental phasing is a critical step in determining the three-dimensional structure of novel proteins and other macromolecules via X-ray crystallography when a suitable model for molecular replacement is unavailable.[1][2] One of the most common techniques for de novo structure determination is Single-wavelength Anomalous Dispersion (SAD).[3][4] This method relies on the anomalous scattering signal from heavy atoms incorporated into the crystal.[3] Iodinated compounds are particularly effective for SAD phasing, especially with in-house X-ray sources, due to the strong anomalous signal of iodine at the Cu Kα wavelength (1.54 Å).
This document provides detailed application notes and protocols for utilizing Iodobenzene-d5 as a heavy atom for phasing in X-ray crystallography. While specific literature on this compound for this application is not abundant, the protocols presented here are adapted from established methods for other iodinated and halogenated compounds. The use of a deuterated compound can offer advantages in certain biophysical studies, such as neutron crystallography, by reducing background scattering.
Principle of Heavy Atom Phasing with this compound
The core principle of heavy atom phasing is the introduction of an electron-dense atom (in this case, iodine) into the protein crystal without disrupting the crystal lattice (isomorphism). The iodine atom acts as a strong scatterer of X-rays, and its anomalous scattering signal provides the necessary phase information to solve the phase problem in crystallography.
The workflow for using this compound for phasing typically involves the following steps:
Figure 1: General workflow for heavy atom phasing using this compound.
Advantages of Using Iodinated Compounds and Deuteration
-
Strong Anomalous Signal: Iodine provides a significant anomalous signal at commonly used X-ray wavelengths, making it suitable for SAD phasing.
-
Versatility: Iodinated compounds can often be introduced into crystals through soaking or co-crystallization.
-
Deuteration Benefits: The use of deuterated compounds like this compound can be advantageous for neutron crystallography studies by reducing incoherent scattering from hydrogen atoms, leading to a better signal-to-noise ratio. In the context of drug design, deuteration can also improve the metabolic stability and pharmacokinetic properties of a ligand.
Experimental Protocols
Two primary methods for introducing this compound into protein crystals are soaking and co-crystallization.
Protocol 1: Crystal Soaking with this compound
This is the most common and straightforward method for derivatization.
Materials:
-
Well-diffracting protein crystals in their mother liquor.
-
This compound.
-
A suitable solvent for this compound (e.g., DMSO, isopropanol).
-
Artificial mother liquor (stabilizing solution).
-
Cryoprotectant solution.
-
Crystal harvesting loops.
-
Liquid nitrogen.
Procedure:
-
Prepare Soaking Solution:
-
Prepare a stock solution of this compound in a compatible solvent at a high concentration (e.g., 100 mM to 1 M).
-
Prepare an "artificial mother liquor" that mimics the crystallization condition to ensure crystal stability.
-
Add the this compound stock solution to the artificial mother liquor to a final concentration typically ranging from 1 mM to 50 mM. The optimal concentration needs to be determined empirically.
-
-
Crystal Soaking:
-
Transfer a protein crystal from its growth drop into a drop of the soaking solution.
-
The soaking time can vary from a few minutes to several hours. A typical starting point is 10-30 minutes.
-
Monitor the crystal for any signs of cracking or dissolution. If damage occurs, reduce the soaking time or the concentration of this compound.
-
-
Back Soaking (Optional):
-
To remove non-specifically bound heavy atoms, you can briefly transfer the crystal to a drop of artificial mother liquor without this compound before cryo-protection.
-
-
Cryo-protection and Freezing:
-
Transfer the soaked crystal into a cryoprotectant solution. The cryoprotectant can be added to the soaking solution if compatible.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Many ways to derivatize macromolecules and their crystals for phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing H/D Exchange in Iodobenzene-d5 Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent unwanted Hydrogen/Deuterium (H/D) exchange in experiments involving Iodobenzene-d5.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a problem in my experiments with this compound?
A1: Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on your labeled compound, this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This process can compromise the isotopic purity of your starting material and final product, leading to inaccurate results in mechanistic studies, quantitative analyses (e.g., by mass spectrometry), and characterization of kinetic isotope effects.
Q2: What are the primary factors that can cause H/D exchange in my this compound experiments?
A2: Several factors can promote H/D exchange on the aromatic ring of this compound. The most common culprits include:
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (MeOH), and ethanol (EtOH), can serve as a source of hydrogen.
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the H/D exchange process. The choice of base in cross-coupling reactions is particularly critical.
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of H/D exchange.
-
Certain Catalysts: Some transition metal catalysts, particularly under specific conditions, can facilitate the activation and cleavage of the C-D bond, leading to exchange.
-
Atmospheric Moisture: Exposure of hygroscopic reagents or solvents to air can introduce water, a source of protons.
Q3: How can I monitor for H/D exchange in my reactions?
A3: You can monitor for H/D exchange using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the aromatic region of your product where deuterium should be. ²H (Deuterium) NMR can show a decrease in the deuterium signal. Quantitative NMR can be used to determine the percentage of deuterium loss.[1][2][3][4]
-
Mass Spectrometry (MS): By comparing the mass spectrum of your product to the expected mass of the fully deuterated compound, you can identify the presence of species with lower masses, indicating H/D exchange.[5]
Troubleshooting Guides
Issue 1: Significant deuterium loss observed in a Suzuki-Miyaura coupling reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protic Solvent: Using solvents like H₂O, MeOH, or EtOH. | Switch to anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene. If a co-solvent is necessary, use D₂O instead of H₂O. |
| Strongly Basic or Aqueous Basic Conditions: Using aqueous solutions of bases like Na₂CO₃, K₂CO₃, or NaOH can introduce protons. | Use anhydrous bases. Consider using non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For sensitive substrates, milder organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an anhydrous solvent might be preferable, although their effectiveness in Suzuki coupling can vary. |
| High Reaction Temperature: Running the reaction at elevated temperatures for extended periods. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature Suzuki couplings are possible with highly active catalyst systems. |
| Catalyst Choice: The palladium catalyst or ligand system may promote H/D exchange. | Screen different phosphine ligands. Bulky, electron-rich phosphine ligands can sometimes influence the reaction pathway and may help minimize side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized H/D Exchange
This protocol provides a general guideline. Optimization for specific substrates is recommended.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.2 equivalents), anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous dioxane via syringe.
-
Add this compound (1.0 equivalent) to the mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Analysis:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and MS to determine the extent of deuterium retention.
-
Issue 2: Deuterium scrambling or loss in a Heck coupling reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Base Selection: The choice of base can significantly impact H/D exchange. | Use a non-nucleophilic, sterically hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Inorganic bases like acetates (e.g., NaOAc) can also be effective. |
| Solvent: Protic solvents are a common source of protons. | Employ anhydrous, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). |
| Reaction Temperature: High temperatures can facilitate H/D exchange. | Optimize the reaction temperature. While Heck reactions often require heat, running the reaction at the lowest effective temperature can help preserve the deuterium labels. |
| Palladium Catalyst System: Certain palladium precursors or ligands might be more prone to inducing H/D exchange. | Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Ligand choice can influence the stability and reactivity of the catalytic species. |
Experimental Protocol: Heck Coupling of this compound with High Deuterium Retention
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the alkene (1.2-1.5 equivalents) in anhydrous DMF.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and a suitable phosphine ligand (e.g., PPh₃, 2-6 mol%).
-
Add triethylamine (Et₃N) (1.5-2.0 equivalents) as the base.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Analysis:
-
After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography and analyze for deuterium content by ¹H NMR and MS.
-
Issue 3: Loss of deuterium during a Sonogashira coupling reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Amine Base: The amine base, often used in excess, can be a source of protons if it contains water. | Use a freshly distilled and dry amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the amine is of high purity. |
| Copper Co-catalyst: Certain copper salts or their handling might introduce moisture. | Use a high-purity, anhydrous copper(I) salt (e.g., CuI). Handle it in a glovebox or under a stream of inert gas. Consider a copper-free Sonogashira protocol if deuterium loss is persistent. |
| Solvent Choice: Use of protic or wet solvents. | Strictly use anhydrous aprotic solvents like THF, dioxane, or toluene. |
| Reaction Temperature: Elevated temperatures can promote side reactions, including H/D exchange. | Many Sonogashira couplings can be performed at room temperature, which is ideal for preserving the deuterium labels. |
Experimental Protocol: Sonogashira Coupling of this compound with Minimal Deuterium Exchange
-
Preparation:
-
Rigorously dry all glassware and cool under an inert atmosphere.
-
Use anhydrous solvents and freshly distilled amines.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%) and copper(I) iodide (CuI, 1-2 mol%).
-
Add anhydrous THF and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 equivalents) followed by this compound (1.0 equivalent).
-
-
Reaction Conditions:
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Analysis:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product and analyze for deuterium incorporation by ¹H NMR and MS.
-
Data Summary
While specific quantitative data for deuterium loss in this compound under varied cross-coupling conditions is sparse in the literature, the following table summarizes general principles for maximizing deuterium retention based on the available information.
| Parameter | Recommendation for High Deuterium Retention | Rationale |
| Solvent | Anhydrous, aprotic (e.g., Dioxane, THF, Toluene, DMF) | Minimizes the presence of external proton sources. |
| Base | Anhydrous, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃, dry Et₃N, DIPEA) | Reduces the likelihood of base-catalyzed H/D exchange. |
| Temperature | Lowest effective temperature (ideally room temperature) | Decreases the rate of potential H/D exchange side reactions. |
| Reaction Time | As short as possible while ensuring completion | Minimizes the exposure of the deuterated compound to potentially exchange-promoting conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the introduction of atmospheric moisture. |
| Reagents | High purity, anhydrous | Reduces the risk of contamination with protic impurities. |
Visualizing Experimental Workflow and Logic
Workflow for Preventing H/D Exchange
The following diagram illustrates a general workflow for setting up an experiment with this compound to minimize the risk of H/D exchange.
A generalized workflow for minimizing H/D exchange in experiments with this compound.
Decision Tree for Troubleshooting Deuterium Loss
This diagram provides a logical approach to troubleshooting when H/D exchange is detected.
A decision tree for troubleshooting unexpected H/D exchange.
References
- 1. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts [agris.fao.org]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coupling Reactions with Iodobenzene-d5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low yields, encountered during palladium-catalyzed cross-coupling reactions involving Iodobenzene-d5.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
When troubleshooting a low-yielding reaction, it's crucial to first verify the integrity of your experimental setup and reagents.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. An inadequate inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[1][2]
-
Reagent Quality:
-
This compound: Verify the purity and isotopic enrichment of your deuterated starting material. Impurities can poison the catalyst.
-
Coupling Partner: For instance, in Suzuki reactions, boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[2][3] Using fresh or properly stored reagents is advisable.
-
Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially with ethereal solvents like THF or dioxane.[4]
-
Base Quality: The base should be finely powdered and dry, as clumps can result in poor reproducibility.
-
-
Reaction Stirring: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.
Q2: Could the deuterium labeling on this compound be the cause of the low yield?
While the carbon-iodine bond is the reactive site in oxidative addition, the presence of deuterium atoms on the aromatic ring can have subtle electronic effects. However, a significant primary kinetic isotope effect is not typically expected for the C-I bond cleavage itself. The lower yield is more likely attributable to the common issues listed in Q1. Focus on optimizing the reaction conditions before considering secondary isotope effects.
Q3: I am observing significant amounts of homocoupled byproducts. How can I minimize this?
Homocoupling is a common side reaction in many cross-coupling reactions.
-
Suzuki Reaction: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules. Rigorous degassing is crucial. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, as the in-situ reduction of a Pd(II) precatalyst can consume some of the boronic acid, leading to homocoupling.
-
Sonogashira Reaction: This side reaction, known as Glaser coupling, is promoted by the presence of copper and oxygen. To minimize it, ensure strictly anaerobic conditions and consider running the reaction under copper-free conditions.
-
Stille Reaction: Homocoupling of the organostannane reagent is a common side reaction. This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process from the Pd(0) catalyst.
Q4: My catalyst appears to be deactivating, forming a black precipitate (palladium black). What can I do?
Catalyst deactivation can occur through aggregation, especially at high temperatures.
-
Stabilizing Ligands: Use of appropriate phosphine ligands is crucial to stabilize the palladium center. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be necessary.
-
Temperature Control: While heating is often required, excessive temperatures can accelerate catalyst decomposition. If you are observing catalyst precipitation, try running the reaction at a lower temperature.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.
Q5: I am seeing a significant amount of dehalogenated starting material (Benzene-d5). What causes this and how can I prevent it?
The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of undergoing the coupling reaction.
-
Potential Causes:
-
Source of Hydride: The intermediate palladium-aryl complex may react with a hydride source in the reaction mixture.
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has more time to undergo side reactions like dehalogenation.
-
-
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors.
-
Optimize Ligand and Conditions: The choice of ligand and reaction conditions can influence the relative rates of transmetalation and side reactions.
-
Troubleshooting Workflow
Here is a logical workflow to troubleshoot low yields in your coupling reaction with this compound.
Caption: A workflow for troubleshooting low yields in coupling reactions.
Common Reaction Parameters
The following table summarizes typical starting points for optimizing various palladium-catalyzed cross-coupling reactions.
| Parameter | Suzuki-Miyaura | Heck | Sonogashira | Stille | Buchwald-Hartwig |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, PPh₃ | P(o-tol)₃, PPh₃ | PPh₃, Xantphos | PPh₃, AsPh₃ | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃ | Et₃N, piperidine, DIPA | None (can use additives) | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF/H₂O | DMF, Acetonitrile, Toluene | THF, DMF, Toluene | Toluene, THF, DMF | Toluene, Dioxane |
| Temperature (°C) | 80 - 110 | 80 - 140 | Room Temp - 100 | 80 - 120 | 80 - 110 |
| Co-catalyst/Additive | None | None | CuI (optional) | LiCl, CuI (optional) | None |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1.1 - 2.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 110 °C). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Catalytic Cycles and Key Steps
Understanding the catalytic cycle can help diagnose which step might be failing. Below is a generalized representation of a palladium-catalyzed cross-coupling reaction.
Caption: A generalized catalytic cycle for cross-coupling reactions.
A slow or inefficient oxidative addition of this compound to the Pd(0) catalyst is a potential rate-limiting step, which can be influenced by sterically hindering groups. The subsequent transmetalation with the coupling partner and the final reductive elimination to form the desired product and regenerate the Pd(0) catalyst are also critical steps where issues can arise. Side reactions like dehalogenation and homocoupling can compete with the productive catalytic cycle, leading to lower yields.
References
Technical Support Center: Optimizing Iodobenzene-d5 Analysis in GC-MS
Welcome to the technical support center for the analysis of Iodobenzene-d5 using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the GC-MS analysis of this compound in a question-and-answer format.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing for halogenated compounds like this compound is a common issue in GC-MS analysis and can stem from several factors. The primary causes are often related to active sites within the GC system that interact with the analyte.
-
Active Sites in the Inlet: The inlet liner is a frequent source of activity. Non-deactivated glass liners or liners contaminated with sample residue can have exposed silanol groups that interact with the polarizable iodine atom in your analyte.
-
Solution: Use a deactivated inlet liner. If you are already using a deactivated liner, consider it a consumable and replace it regularly, especially when analyzing complex matrices.
-
-
Column Contamination or Degradation: The head of the analytical column can accumulate non-volatile residues from your samples, leading to active sites. The stationary phase can also degrade over time, exposing active sites.
-
Solution: Trim the first 10-15 cm of the column from the inlet side. If peak shape does not improve, the column may need to be replaced.
-
-
Ion Source Contamination: Halogenated compounds can interact with the metal surfaces of the ion source. Over time, repeated injections of halogenated solvents or analytes can lead to the formation of metal halides (e.g., ferrous chloride) on the ion source surfaces, creating active sites that cause analytes to adsorb and then slowly desorb, resulting in peak tailing.
-
Solution: A thorough cleaning of the ion source is necessary. This involves disassembly and cleaning of the source components with abrasive materials and solvents.
-
Q2: My this compound peak is broad and not sharp. What could be the cause?
A2: Broad peaks can be caused by a variety of factors, often related to the injection technique and temperature settings.
-
Improper Injection Technique: A slow or inconsistent injection speed can lead to a broad initial band of sample on the column.
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and efficiently, leading to a slow transfer to the column. Conversely, if the temperature is too high, it can cause backflash, where the sample vapor volume exceeds the liner volume, also resulting in broad peaks.
-
Suboptimal Oven Starting Temperature: For splitless injections, the initial oven temperature should be low enough to allow for solvent focusing, which helps to concentrate the analytes into a narrow band at the head of the column.
-
Carrier Gas Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band as it moves through the column.
Q3: I am experiencing poor sensitivity and a low signal-to-noise ratio for my this compound peak. How can I improve this?
A3: Poor sensitivity can be a result of several factors, from sample introduction to detector settings.
-
Split vs. Splitless Injection: If you are using a split injection, a large portion of your sample is being vented. For trace analysis, a splitless injection is generally preferred to ensure the majority of the sample reaches the column.[1][2][3][4][5]
-
Leaks in the System: Leaks in the carrier gas line, septum, or fittings can lead to a loss of sample and a decrease in sensitivity.
-
Ion Source Contamination: A dirty ion source can lead to reduced ionization efficiency and, consequently, lower signal intensity.
-
Mass Spectrometer Tuning: An out-of-date or poor autotune will result in suboptimal detector performance. Ensure your MS is tuned regularly.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, using SIM mode instead of full scan mode will significantly increase sensitivity by focusing the detector on only the ions of interest for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for this compound analysis?
A1: The optimal parameters will depend on your specific instrument and application. However, the following table provides a good starting point for method development.
| Parameter | Recommended Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Septum Purge Flow | 3 mL/min |
| Purge Flow to Split Vent | 50 mL/min at 1.0 min |
| GC Column | |
| Column Type | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 - 1.2 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Q2: What are the key mass-to-charge ratios (m/z) to monitor for this compound in SIM mode?
A2: The mass spectrum of this compound will be dominated by the molecular ion and a few key fragments. Based on the structure (C₆D₅I), the expected ions are:
| Ion | m/z (Expected) | Role |
| [M]⁺ | 209 | Quantifier Ion (Molecular Ion) |
| [M-D]⁺ | 208 | Qualifier Ion |
| [C₆D₅]⁺ | 82 | Qualifier Ion |
| [I]⁺ | 127 | Qualifier Ion |
It is recommended to perform a full scan analysis of a standard to confirm the most abundant and specific ions for your system before setting up a SIM method.
Q3: How can I confirm if my ion source is contaminated and needs cleaning?
A3: There are several indicators of a contaminated ion source:
-
Persistent Peak Tailing: Especially for active compounds like this compound, that does not resolve with inlet and column maintenance.
-
Decreased Sensitivity: A gradual loss of signal intensity over time for your standards.
-
Changes in Mass Spectra: The relative abundances of fragment ions in your tune report or for your standards may change.
-
High Tune Report Voltages: An increase in the electron multiplier or repeller voltages in your autotune report can indicate a dirty source.
Experimental Protocols
Protocol 1: General Quantitative Analysis of this compound using Splitless Injection GC-MS
This protocol is a general guideline for the quantitative analysis of this compound. It should be optimized for your specific instrumentation and analytical needs.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, hexane).
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range.
-
If using an internal standard (recommended for best accuracy), spike all calibration standards and samples with a consistent concentration of the internal standard (e.g., Chrysene-d12).
-
-
GC-MS System Preparation:
-
Install a deactivated inlet liner and a low-bleed capillary column (e.g., HP-5MS).
-
Perform routine inlet maintenance, including changing the septum and O-ring.
-
Condition the column according to the manufacturer's instructions.
-
Perform a GC-MS autotune to ensure optimal detector performance.
-
-
Instrumental Analysis:
-
Set up the GC-MS method with the parameters outlined in the FAQ section as a starting point.
-
Create a sequence with your calibration standards, samples, and quality control checks (e.g., blanks, continuing calibration verification standards).
-
Inject 1 µL of each standard and sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in your samples by applying the peak area ratio to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound GC-MS analysis.
Caption: Decision logic for selecting the appropriate GC injection mode.
References
Common impurities in commercial Iodobenzene-d5 and their removal
This guide provides troubleshooting and frequently asked questions regarding common impurities in commercial Iodobenzene-d5 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
While manufacturers strive for high purity, several types of impurities can be present in commercial this compound, arising from the synthesis process, degradation, or storage. These can be broadly categorized as:
-
Synthesis-Related Impurities: These depend on the synthetic route used. A common method is the Sandmeyer-type reaction starting from aniline-d5.
-
Unreacted Starting Materials: Residual aniline-d5 or benzene-d6.
-
Reagent Residues: Traces of iodine, nitrite salts, or acids used in the diazotization process.
-
By-products: Small amounts of other halogenated benzene-d5 species or azo compounds. If direct iodination with an oxidizing agent like nitric acid is used, nitro-compounds could be present.[1][2][3]
-
-
Degradation Products: this compound can be sensitive to light and air.
-
Solvent Residues: Traces of solvents used during synthesis or purification, such as chloroform, hexane, or ethyl acetate.
-
Water: Moisture can be introduced during workup or from improper storage.
Q2: My this compound has a pink/yellow/brownish color. Is it still usable?
A pink, yellow, or brownish discoloration is typically due to the presence of dissolved elemental iodine (I₂), a common degradation product. For many applications, particularly those not sensitive to trace iodine, the material may still be suitable. However, for sensitive reactions like metal-catalyzed cross-couplings, the presence of iodine can interfere. It is recommended to purify the this compound prior to use in such cases.
Q3: I am seeing unexpected peaks in the NMR spectrum of my reaction mixture. Could they be from the this compound?
Yes, impurities in the this compound are a possible source of extraneous peaks in your NMR spectrum. Common culprits include residual solvents from the manufacturing process or unreacted starting materials. Cross-referencing the chemical shifts of your unknown peaks with established tables for common laboratory solvents and reagents can help in their identification.
Q4: My cross-coupling reaction (e.g., Suzuki, Heck) is giving low yields or failing completely. Could the quality of my this compound be the issue?
Absolutely. The success of many cross-coupling reactions is highly dependent on the purity of the aryl halide.
-
Elemental Iodine: Can poison the catalyst.
-
Water and Other Protic Impurities: Can interfere with organometallic reagents.
-
Other Organic Impurities: Can lead to the formation of undesired side products and complicate purification.
It is advisable to use freshly purified this compound for these sensitive applications.
Troubleshooting Guide
This section addresses specific issues and provides actionable solutions.
Issue 1: Identification of Unknown Impurities
If you suspect your this compound contains impurities, the following analytical techniques are recommended for their identification and quantification.
| Impurity Type | Recommended Analytical Technique | Typical Observations |
| Volatile Organics | GC-MS | Peaks corresponding to benzene-d6, other halogenated benzenes, or residual solvents. The mass spectrum will aid in positive identification. |
| Non-Volatile Organics | ¹H NMR, ¹³C NMR | Characteristic signals for starting materials (e.g., aniline-d5), by-products, or solvent residues. |
| Elemental Iodine (I₂) & Water | Visual Inspection & Karl Fischer | A pink to brownish color indicates iodine. Karl Fischer titration provides accurate water content measurement. |
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). Vortex until the sample is completely dissolved.
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890 GC with a 5975 MSD or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST).
Issue 2: Removal of Common Impurities
If your analysis confirms the presence of interfering impurities, the following purification methods can be employed.
Experimental Protocol: Removal of Elemental Iodine
-
Aqueous Wash: Dissolve the discolored this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Repeat the washing until the organic layer is colorless.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.
Experimental Protocol: General Purification by Column Chromatography
For the removal of a broader range of less volatile impurities, column chromatography is effective.
-
Slurry Preparation: Adsorb the impure this compound onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for assessing and purifying commercial this compound.
Caption: Relationship between iodine impurity and poor Suzuki coupling reaction outcome.
References
Addressing matrix effects with Iodobenzene-d5 internal standard
Welcome to the technical support center for addressing matrix effects using Iodobenzene-d5 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in quantitative analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" itself refers to all the components within a sample—such as proteins, lipids, salts, and endogenous molecules—other than the analyte of interest.
Q2: How does this compound, as a stable isotope-labeled internal standard, help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), like this compound, is considered the gold standard in quantitative bioanalysis. Because a SIL-IS is chemically and structurally almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects. By adding a known concentration of this compound to every sample, calibration standard, and quality control, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.
Q3: Is it possible to still encounter matrix-related issues even when using this compound?
A3: Yes. While this compound can compensate for a significant portion of variability, differential matrix effects can still occur. This is often due to a slight chromatographic separation between the analyte and the deuterated internal standard, a phenomenon known as the "deuterium isotope effect." If the analyte and this compound do not perfectly co-elute, they can be affected differently by matrix components, leading to inaccurate results.
Q4: What is the "deuterium isotope effect" and how can it impact my results?
A4: The deuterium isotope effect can cause a slight difference in retention time between the analyte and its deuterated internal standard, like this compound, particularly in reversed-phase chromatography. This is thought to be due to minor differences in the physicochemical properties, such as lipophilicity, when hydrogen is replaced with deuterium. If this separation occurs in a region of the chromatogram with significant matrix interference, the analyte and the internal standard may experience different degrees of ion suppression or enhancement, compromising the corrective ability of the internal standard.
Troubleshooting Guides
Issue 1: Inconsistent or Unstable this compound Signal Across an Analytical Run
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Symptom: The peak area of this compound varies significantly between samples, including calibration standards and quality controls.
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Potential Causes & Troubleshooting Steps:
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Inconsistent Pipetting: Errors in adding the internal standard solution to the samples.
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Action: Verify the calibration and performance of your pipettes. Ensure consistent dispensing technique.
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Instrument Instability: Fluctuations in the mass spectrometer's performance.
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Action: Check instrument parameters such as source temperature, gas flows, and voltages. Run a system suitability test to ensure the instrument is performing optimally.
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Sample Preparation Variability: Inconsistent extraction recovery or sample handling.
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Action: Review your sample preparation protocol for consistency. Ensure thorough mixing at each step.
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Injector Issues: Problems with the autosampler, such as inconsistent injection volumes.
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Action: Inspect the injector for any blockages or leaks. Run a series of blank injections to check for carryover.
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Issue 2: Low Signal for Both the Analyte and this compound
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Symptom: Both the analyte and the internal standard show significantly lower signal intensity than expected, particularly in matrix samples compared to neat solutions.
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Potential Causes & Troubleshooting Steps:
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Strong Ion Suppression: The presence of highly suppressive matrix components co-eluting with the analyte and internal standard.
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Action:
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Optimize Sample Preparation: Implement more rigorous cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
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Improve Chromatography: Modify the chromatographic gradient to achieve better separation of the analyte and internal standard from the suppressive region of the chromatogram. A post-column infusion experiment can help identify these suppressive zones.
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Suboptimal Ion Source Conditions: The ion source parameters may not be optimized for the specific matrix.
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Action: Adjust ion source parameters, including gas flows, temperature, and spray voltage, to enhance desolvation and ionization efficiency.
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Issue 3: Analyte and this compound Show Different Responses to the Matrix
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Symptom: The ratio of the analyte to this compound is inconsistent across different sample lots or when comparing matrix samples to calibration standards.
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Potential Causes & Troubleshooting Steps:
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Chromatographic Separation (Deuterium Isotope Effect): The analyte and this compound are not perfectly co-eluting, leading to differential matrix effects.
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Action:
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Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to improve co-elution. In some cases, a column with slightly lower resolution might be beneficial to ensure the peaks overlap completely.
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Evaluate Matrix Factor: Conduct a matrix effect experiment to quantify the difference in matrix effects between the analyte and the internal standard.
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Analyte-Specific Matrix Effects: The matrix affects the analyte and the internal standard differently due to subtle structural differences.
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Action: If chromatographic optimization does not resolve the issue, consider alternative calibration strategies such as matrix-matched calibration or standard addition for highly variable matrices.
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Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
Procedure:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent at a known concentration (e.g., a mid-range QC level).
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Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and this compound into the post-extraction supernatant at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.
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Analysis: Analyze all three sets of samples using the LC-MS/MS method.
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Calculations:
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Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
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IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of this compound)
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Acceptance Criteria: The coefficient of variation (%CV) or relative standard deviation (%RSD) of the IS-Normalized Matrix Factor across the different matrix lots should typically be ≤15%.
Data Presentation:
| Sample Lot | Analyte MF | This compound MF | IS-Normalized MF |
| Lot 1 | 0.75 | 0.78 | 0.96 |
| Lot 2 | 0.82 | 0.85 | 0.96 |
| Lot 3 | 0.69 | 0.71 | 0.97 |
| Lot 4 | 0.78 | 0.80 | 0.98 |
| Lot 5 | 0.85 | 0.88 | 0.97 |
| Lot 6 | 0.72 | 0.75 | 0.96 |
| Mean | 0.77 | 0.79 | 0.97 |
| %RSD | 7.6% | 7.8% | 0.8% |
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention times at which matrix components cause ion suppression or enhancement.
Procedure:
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Setup:
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Use a syringe pump to deliver a constant flow of a solution containing the analyte and this compound into the LC flow stream after the analytical column, via a T-fitting.
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The mass spectrometer is set to monitor the transitions for the analyte and this compound.
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Execution:
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Inject a blank, extracted matrix sample onto the LC column.
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Monitor the signal intensity of the infused analyte and internal standard throughout the chromatographic run.
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Interpretation:
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A stable baseline signal is expected.
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Dips in the baseline indicate regions of ion suppression.
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Peaks in the baseline indicate regions of ion enhancement.
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This information can be used to adjust the chromatography to move the analyte and internal standard peaks away from these zones.
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Visualizations
Caption: General workflow for sample analysis using an internal standard.
Caption: Troubleshooting logic for inconsistent analyte/IS ratios.
References
Improving the solubility of Iodobenzene-d5 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Iodobenzene-d5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of iodobenzene, where the five hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, primarily as:
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An internal standard: It is used for quantitative analysis in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
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A tracer: Its deuterium label allows researchers to track the metabolic fate of the molecule in drug metabolism studies and to investigate reaction mechanisms.[1][2]
Q2: Why is this compound poorly soluble in water?
This compound is inherently hydrophobic ("water-fearing"). Its poor aqueous solubility is due to its non-polar molecular structure, which interacts weakly with the polar molecules of water.[3] Like its non-deuterated counterpart, it is considered insoluble in water but soluble in organic solvents such as ethanol, ether, and DMSO. The principle of "like dissolves like" governs its solubility behavior.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
Several techniques can be employed to increase the solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. The most common and effective strategies include:
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Co-solvency: Blending water with a miscible organic solvent (a co-solvent) like ethanol, DMSO, or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar molecules like this compound, forming an "inclusion complex" that is more soluble in water.
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Micellar Solubilization using Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can entrap this compound, effectively solubilizing it in the aqueous medium.
Troubleshooting Guide
Issue 1: My this compound, dissolved in an organic solvent stock (e.g., DMSO), precipitates immediately when diluted into my aqueous buffer.
This common problem, often called "crashing out" or "solvent-shifting precipitation," occurs because the aqueous buffer cannot dissolve the compound at the high local concentration created during dilution.
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Root Cause: The solubilizing power of the final aqueous solution is much lower than that of the concentrated organic stock solvent.
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Solutions:
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Reduce Final Concentration: The most straightforward solution is to lower the final target concentration of this compound in the aqueous medium.
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Optimize Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing prevents the formation of localized high-concentration zones.
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Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the stock into a 50:50 mixture of your organic solvent and aqueous buffer, then further dilute this intermediate solution into the final 100% aqueous buffer.
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Minimize Organic Solvent: Prepare a more concentrated stock solution in the organic solvent. This allows you to add a smaller volume to the aqueous buffer, keeping the final percentage of the organic solvent as low as possible (ideally below 0.5% for cell-based assays).
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References
Technical Support Center: Minimizing Isotopic Scrambling in Reactions Involving Iodobenzene-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodobenzene-d5. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling and maintain the isotopic purity of your deuterated products during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with this compound?
Isotopic scrambling, in this context, refers to the unintentional loss of deuterium atoms from the this compound molecule and their replacement with hydrogen atoms (protium) from the reaction environment. This leads to a final product with a lower deuterium content than expected, compromising the isotopic purity of the target molecule. For applications in drug development (e.g., studying kinetic isotope effects) and as internal standards for mass spectrometry, maintaining high isotopic purity is critical.
Q2: What are the primary sources of protium that can lead to scrambling?
The most common sources of protium in a reaction mixture include:
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Solvents: Protic solvents like water, methanol, or ethanol are significant sources of exchangeable protons.
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Reagents: The non-deuterated coupling partner, bases, or additives can contain exchangeable protons.
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Atmospheric Moisture: Exposure of the reaction to air can introduce water, a potent source of protons.
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Catalyst-Bound Water: Some catalysts may have water coordinated to them, which can participate in H/D exchange.
Q3: Which reaction parameters have the most significant impact on isotopic scrambling?
Several factors can influence the rate and extent of isotopic scrambling:
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Choice of Base: The basicity and nature of the base can play a crucial role. Stronger bases may be more likely to facilitate deprotonation-reprotonation events that lead to scrambling.
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Reaction Temperature: Higher temperatures can provide the activation energy needed for otherwise slow H/D exchange processes.
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Solvent System: The presence of protic solvents or impurities can significantly increase the likelihood of scrambling.
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Catalyst and Ligands: The electronic and steric properties of the catalyst and ligands can influence the stability of intermediates in the catalytic cycle and their propensity to undergo side reactions that lead to scrambling.
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Reaction Time: Longer reaction times can increase the opportunity for isotopic exchange to occur.
Troubleshooting Guides for Common Cross-Coupling Reactions
General Troubleshooting Workflow
If you are observing a loss of deuterium in your product, follow this general troubleshooting workflow to identify and address the potential causes.
Caption: General workflow for troubleshooting deuterium loss.
Suzuki-Miyaura Coupling
Issue: Significant loss of deuterium from the aromatic ring of the product after coupling this compound with an arylboronic acid.
Potential Causes and Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Moderate D loss (~5-15%) | Presence of protic impurities. | - Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF).- Ensure all reagents, including the boronic acid and base, are thoroughly dried. |
| Use of a protic co-solvent. | - If a co-solvent is necessary, minimize its volume.- Consider using a deuterated co-solvent (e.g., D₂O) if compatible with the reaction. | |
| Significant D loss (>15%) | Base-mediated H/D exchange. | - Screen weaker bases. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often less prone to causing scrambling than hydroxide or alkoxide bases.- Use the minimum effective amount of base. |
| High reaction temperature. | - Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. | |
| Inconsistent D loss | Variable atmospheric moisture. | - Ensure the reaction is set up and run under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. |
Mechanistic Insight into Scrambling in Suzuki Coupling:
Isotopic scrambling in Suzuki reactions can occur through several pathways. One plausible mechanism involves the reversible oxidative addition of the C-D bond to the palladium center, followed by protonolysis of the resulting palladacycle by trace water or other protic species. The choice of a strong base can also lead to the formation of arylmetal intermediates that are susceptible to protonation.
Caption: Potential pathway for isotopic scrambling during the Suzuki-Miyaura reaction.
Sonogashira Coupling
Issue: Loss of deuterium when coupling this compound with a terminal alkyne.
Potential Causes and Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Low to moderate D loss | Protic impurities in the amine base or solvent. | - Use a freshly distilled, anhydrous amine base (e.g., triethylamine, diisopropylamine).- Employ anhydrous, degassed solvents. |
| Reaction run at elevated temperatures. | - Sonogashira couplings can often be run at or near room temperature. Avoid unnecessary heating. | |
| Significant D loss | Side reactions involving the copper co-catalyst. | - Consider "copper-free" Sonogashira conditions, which may reduce certain side reactions.- Use a minimal amount of the copper(I) salt. |
| Use of a strongly basic amine. | - While an amine is required, very strong or hindered bases may not be necessary and could contribute to side reactions. Triethylamine is often sufficient. |
Mechanistic Insight into Scrambling in Sonogashira Coupling:
In the Sonogashira reaction, the amine base plays a role in the deprotonation of the terminal alkyne. If protic impurities are present, they can lead to protonation of organopalladium intermediates. Additionally, certain side reactions, potentially facilitated by the copper co-catalyst, could create pathways for H/D exchange.
Caption: Simplified Sonogashira catalytic cycles and a potential point for scrambling.
Buchwald-Hartwig Amination
Issue: Deuterium loss during the amination of this compound.
Potential Causes and Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Moderate to high D loss | Use of a strong alkoxide base. | - Sodium tert-butoxide (NaOt-Bu) is a common base but can be aggressive. Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.- Use the minimum amount of base required to drive the reaction. |
| High reaction temperatures. | - Optimize the reaction temperature. Some modern catalyst systems for Buchwald-Hartwig amination are active at lower temperatures. | |
| Ligand-dependent side reactions. | - The choice of phosphine ligand is crucial. Electron-rich, bulky ligands can promote the desired reductive elimination over side reactions. Experiment with different ligand classes (e.g., biarylphosphines). |
Mechanistic Insight into Scrambling in Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination involves a strong base to deprotonate the amine. This basic environment, especially at elevated temperatures, can create conditions conducive to H/D exchange on the aromatic ring of the palladium intermediate. The mechanism could involve reversible C-D bond activation or deprotonation-reprotonation of the aryl group.
Caption: Buchwald-Hartwig catalytic cycle and a potential step for base-mediated scrambling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Scrambling
This protocol is designed to minimize isotopic scrambling by using a weaker base and anhydrous conditions.
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Preparation:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and finely ground, anhydrous K₂CO₃ (2.5 eq.).
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Attach a condenser and evacuate and backfill the flask with the inert gas three times.
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Reaction:
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Add anhydrous, degassed toluene via syringe.
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Heat the reaction mixture to 85 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Work-up:
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions.
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Preparation:
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To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and anhydrous, degassed triethylamine.
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Evacuate and backfill the flask with the inert gas three times.
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Reaction:
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Add the terminal alkyne (1.1 eq.) via syringe.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC or GC-MS.
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Work-up:
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and filter through a short plug of silica gel to remove catalyst residues.
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Concentrate the filtrate and purify by flash column chromatography or recrystallization.
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Data Presentation
The following table summarizes general recommendations for minimizing isotopic scrambling based on the principles discussed. Quantitative data for specific reactions should be determined empirically for each substrate combination.
| Parameter | Recommendation for High Deuterium Retention | Rationale |
| Solvent | Use anhydrous, aprotic, and degassed solvents (e.g., Toluene, Dioxane, THF). | Minimizes the primary source of exchangeable protons. |
| Base | Use the weakest effective base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Avoid strong alkoxides or hydroxides if possible. | Reduces the likelihood of base-mediated H/D exchange on the aromatic ring. |
| Temperature | Run the reaction at the lowest effective temperature. | Decreases the rate of potential scrambling side reactions. |
| Atmosphere | Maintain a strictly inert atmosphere using Schlenk techniques or a glovebox. | Prevents the introduction of atmospheric moisture. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Minimizes the time the deuterated compound is exposed to potentially scrambling conditions. |
Technical Support Center: Isotopic Impurity Correction for Iodobenzene-d5 in Quantitative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iodobenzene-d5 as an internal standard in quantitative mass spectrometry. Accurate quantification requires correcting for the natural isotopic abundance of the analyte and any isotopic impurities present in the deuterated internal standard.
Frequently Asked questions (FAQs)
Q1: What are isotopic impurities in this compound and why are they a concern?
A1: this compound (C₆D₅I) is a deuterated internal standard where five hydrogen atoms are replaced by deuterium. However, the synthesis of deuterated compounds is often not 100% complete, resulting in the presence of molecules with fewer than five deuterium atoms (e.g., C₆HD₄I, C₆H₂D₃I) and even some unlabeled Iodobenzene (C₆H₅I). These are known as isotopic impurities.[1] These impurities can contribute to the signal of the analyte being quantified if their mass-to-charge ratio (m/z) overlaps, leading to an overestimation of the analyte's concentration.[2]
Q2: How do I determine the isotopic purity of my this compound standard?
A2: The isotopic purity of your this compound standard can be determined by analyzing a high-concentration solution of the standard alone using mass spectrometry in full scan mode.[3] The resulting mass spectrum will show the distribution of all isotopologues. By integrating the peak areas of each isotopologue, you can calculate their relative abundances and determine the percentage of the desired d5-labeled compound.[4]
Q3: What is the general principle behind correcting for isotopic impurities?
A3: The correction involves mathematically subtracting the contribution of the isotopic impurities from the measured analyte signal. This is achieved by first determining the isotopic distribution of both the unlabeled analyte and the deuterated internal standard.[5] Then, using a set of linear equations, the true signal of the analyte can be calculated by accounting for the signal overlap from the internal standard's impurities and the natural isotopic abundance of the analyte itself.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: Deuterium atoms on an aromatic ring, like in this compound, are generally stable and less prone to exchange compared to deuterium on heteroatoms (e.g., -OH, -NH). However, prolonged exposure to highly acidic or basic conditions, or elevated temperatures, could potentially facilitate hydrogen-deuterium (H/D) exchange. It is crucial to use aprotic solvents for storage and to maintain a near-neutral pH during sample preparation and analysis to minimize this risk.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Inaccurate quantification, particularly at low analyte concentrations. | The unlabeled Iodobenzene impurity in the this compound standard is contributing to the analyte signal. | 1. Determine the isotopic purity of your this compound standard by analyzing it alone via LC-MS. 2. Apply a correction formula to subtract the contribution of the unlabeled impurity from the measured analyte signal. 3. If the impurity is significant, consider purchasing a new standard with higher isotopic purity. |
| Decreasing internal standard signal over a sequence of analyses. | Potential for hydrogen-deuterium exchange on the this compound. | 1. Review the pH and temperature conditions of your sample preparation and LC mobile phase. Avoid extremes. 2. Conduct a stability study by incubating the internal standard in your analytical mobile phase over time and monitoring its signal. 3. Ensure storage of stock solutions is in an aprotic solvent at a low temperature. |
| Non-linear calibration curve, especially at the high end. | Contribution of the analyte's natural isotopes (M+1, M+2) to the internal standard's signal. | 1. Ensure a sufficient mass difference between the analyte and the internal standard. For this compound, this is generally not an issue for most analytes. 2. At very high analyte concentrations, the M+5 peak of the analyte could potentially interfere. Dilute the samples to fall within the linear range of the assay. |
| Appearance of unexpected peaks near the analyte or internal standard. | Chemical impurities in the this compound standard. | 1. Analyze the this compound standard by itself to check for any chemical impurities that might co-elute with your analyte. 2. If interfering impurities are present, you may need to purify the internal standard or use a different batch. |
Experimental Protocols
Protocol 1: Determining the Isotopic Purity of this compound
Objective: To determine the isotopic distribution of an this compound standard.
Methodology:
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Solution Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile.
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LC-MS Analysis:
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Inject the solution onto a suitable LC-MS system.
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Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of Iodobenzene (e.g., m/z 204 to 210).
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Data Analysis:
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Extract the ion chromatograms for each isotopologue.
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Integrate the peak areas for each isotopologue.
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Calculate the relative abundance of each isotopologue to determine the isotopic purity.
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Example Data for Isotopic Purity of this compound:
| Isotopologue | Molecular Formula | Theoretical m/z | Measured Peak Area | Relative Abundance (%) |
| d0 (unlabeled) | C₆H₅I | 203.94 | 15,000 | 1.5% |
| d1 | C₆H₄DI | 204.95 | 5,000 | 0.5% |
| d2 | C₆H₃D₂I | 205.95 | 5,000 | 0.5% |
| d3 | C₆H₂D₃I | 206.96 | 10,000 | 1.0% |
| d4 | C₆HD₄I | 207.96 | 15,000 | 1.5% |
| d5 | C₆D₅I | 208.97 | 950,000 | 95.0% |
Protocol 2: Quantification of Biphenyl with this compound Internal Standard and Isotopic Correction
Objective: To accurately quantify Biphenyl in a sample using this compound as an internal standard, correcting for isotopic impurities.
Methodology:
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Preparation of Standards and Samples:
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Prepare a series of calibration standards containing known concentrations of Biphenyl and a constant concentration of this compound.
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Prepare unknown samples and spike them with the same constant concentration of this compound.
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LC-MS/MS Analysis:
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Analyze the standards and samples using an LC-MS/MS method with selected reaction monitoring (SRM) for both Biphenyl and this compound.
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Data Correction and Quantification:
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Use the isotopic distribution of unlabeled Iodobenzene and the determined isotopic purity of the this compound standard to correct the measured peak areas.
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Calculate the corrected analyte-to-internal standard peak area ratio.
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Construct a calibration curve and determine the concentration of Biphenyl in the unknown samples.
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Quantitative Data and Correction
Natural Isotopic Abundance of Unlabeled Iodobenzene
The mass spectrum of unlabeled Iodobenzene (C₆H₅I) shows a characteristic isotopic pattern due to the natural abundance of ¹³C.
| Ion | Theoretical m/z | Relative Abundance (%) |
| M | 203.94 | 100 |
| M+1 | 204.94 | 6.6 |
| M+2 | 205.95 | 0.2 |
Data based on the natural abundance of ¹³C (1.1%) and the six carbon atoms in Iodobenzene.
Impact of Isotopic Impurity Correction on Biphenyl Quantification
The following table illustrates the importance of correcting for a 1.5% unlabeled Iodobenzene impurity in the this compound standard.
| Sample | Measured Biphenyl Peak Area | Measured IS (d5) Peak Area | Uncorrected Biphenyl Conc. (ng/mL) | Corrected Biphenyl Conc. (ng/mL) | % Difference |
| Blank + IS | 15,000 | 1,000,000 | 1.5 | 0.0 | -100% |
| Low QC (5 ng/mL) | 65,000 | 1,000,000 | 6.5 | 5.0 | -23.1% |
| Mid QC (50 ng/mL) | 515,000 | 1,000,000 | 51.5 | 50.0 | -2.9% |
| High QC (100 ng/mL) | 1,015,000 | 1,000,000 | 101.5 | 100.0 | -1.5% |
Visualizations
Caption: Workflow for quantitative analysis with isotopic impurity correction.
Caption: Components of the measured analyte signal.
References
Best practices for handling and storing hygroscopic Iodobenzene-d5
Welcome to the technical support center for Iodobenzene-d5. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions regarding the handling, storage, and use of this hygroscopic reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of iodobenzene, where the five hydrogen atoms on the benzene ring have been replaced with deuterium.[1] Its primary applications in research and development include:
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Tracers and Internal Standards: It is commonly used as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
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Mechanistic Studies: The deuterium labeling allows researchers to track the fate of the molecule in chemical reactions, providing insights into reaction mechanisms.[1]
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Drug Metabolism Studies: It serves as a valuable tool in investigating the metabolic pathways and biotransformation of pharmaceutical agents.[1]
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Precursor in Synthesis: It is used as a starting material in coupling reactions, such as the Suzuki and Ullmann reactions, to synthesize more complex deuterated molecules.
Q2: Why is this compound considered hygroscopic and what does that mean?
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored under the following conditions:
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Temperature: Store at room temperature.
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Light and Moisture: Protect from light and moisture.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
Safety goggles or a face shield to protect the eyes.
-
Chemical-resistant gloves.
-
A lab coat.
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly in the context of common cross-coupling reactions.
Troubleshooting Low Yield in Suzuki and Ullmann Reactions
Low or no yield is a frequent challenge in cross-coupling reactions. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Moisture Contamination: this compound or other reagents have absorbed moisture, which can quench catalysts and intermediates. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle this compound and other hygroscopic reagents under an inert atmosphere. |
| Inactive Catalyst: The palladium (for Suzuki) or copper (for Ullmann) catalyst may be oxidized or of poor quality. | Use a fresh, high-purity catalyst. For Ullmann reactions, consider in-situ activation of the copper catalyst. | |
| Suboptimal Ligand: The chosen phosphine ligand (for Suzuki) or other ligand (for Ullmann) may not be suitable for the specific substrates. | Screen a variety of ligands. For Suzuki reactions involving electron-rich aryl halides, bulky, electron-rich phosphine ligands may be required. | |
| Inappropriate Base: The strength or solubility of the base may be inadequate. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). Ensure the base is anhydrous and finely powdered for better reactivity. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition. | Optimize the reaction temperature. Modern ligand-accelerated Ullmann reactions often proceed at milder temperatures (40-120 °C) than classical conditions. Suzuki reactions are typically run between 80-100 °C. | |
| Significant Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids in Suzuki reactions. | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Incomplete Reduction of Pre-catalyst: If using a Pd(II) pre-catalyst for a Suzuki reaction, its reduction to the active Pd(0) species can sometimes lead to homocoupling. | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₅I |
| Molecular Weight | 209.04 g/mol |
| CAS Number | 7379-67-1 |
| Appearance | Colorless to light pink liquid |
| Density | 1.830 ± 0.06 g/cm³ |
| Melting Point | -29 °C |
| Boiling Point | 188 °C |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction using this compound
This protocol provides a general methodology for a Suzuki coupling reaction. Optimization of specific parameters may be necessary for different substrates.
-
Preparation of Glassware and Reagents:
-
Dry all glassware (e.g., a round-bottom flask, condenser) in an oven at 125 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Ensure all reagents, including the boronic acid or ester, base (e.g., K₃PO₄), and solvent (e.g., 1,4-dioxane/water mixture), are of high purity and anhydrous where specified.
-
-
Reaction Setup:
-
To the dried flask equipped with a magnetic stir bar, add the boronic acid (1.1 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equivalents) under a positive pressure of inert gas.
-
Add this compound (1.0 equivalent) via a dry syringe.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via cannula or syringe.
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling with inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Iodobenzene-d5 and Bromobenzene-d5 as Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical decision. An ideal internal standard mimics the chemical and physical behavior of the analyte throughout sample preparation and analysis, thereby correcting for variations in extraction recovery, injection volume, and instrument response. Deuterated analogues of non-target compounds are frequently employed for this purpose, especially in methods where a stable isotope-labeled version of the analyte is unavailable or impractical.
This guide provides an objective comparison of two such deuterated compounds, Iodobenzene-d5 and Bromobenzene-d5, which are often used as internal standards in the analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of an internal standard dictate its suitability for a given analytical method. Properties such as molecular weight, boiling point, and mass fragmentation patterns are crucial for ensuring chromatographic compatibility and mass spectrometric differentiation from the analytes of interest.
| Property | This compound | Bromobenzene-d5 | Significance in Application |
| Chemical Formula | C₆D₅I | C₆D₅Br | Identical deuterated phenyl ring structure ensures similar chemical behavior. |
| Molecular Weight | 209.04 g/mol [1][2] | 162.04 g/mol | The higher mass of this compound provides a greater mass difference from many common analytes, reducing the risk of isobaric interference. |
| Boiling Point | 188.4 °C (unlabeled)[3] | 156 °C (unlabeled), 53 °C at 23 mmHg[4] | Influences GC retention time. The choice should align with the volatility of the target analytes to ensure proper chromatographic bracketing. |
| Density | ~1.8 g/mL (unlabeled)[3] | 1.539 g/mL at 25 °C | Relevant for the preparation of stock solutions and standards. |
| Key Mass Spec Ions | m/z 209, 127, 82 | m/z 162, 82 | Primary ions used for quantification in Selected Ion Monitoring (SIM) mode. The distinct patterns allow for clear differentiation. |
| Isotopic Purity | Typically ≥98% | Typically ≥99.5% | High isotopic purity is essential to minimize cross-contribution to the analyte signal. |
Performance Considerations
-
Chromatographic Behavior: As deuterated standards, both compounds are expected to have nearly identical chromatographic behavior to their non-deuterated counterparts and other similar aromatic compounds. However, a slight retention time shift, known as an "isotope effect," can occur, where the deuterated compound may elute slightly earlier than the non-deuterated analogue.
-
Analyte Matching: The choice between an iodo- and bromo- compound often depends on the analytes being measured. The internal standard should ideally have a volatility and chemical nature similar to the target compounds. For instance, in the analysis of brominated flame retardants, Bromobenzene-d5 might be considered a more structurally analogous standard.
-
Spectral Overlap: this compound's higher mass can be advantageous when analyzing lighter compounds, as it places the standard's signal in a region of the mass spectrum with less potential for interference from matrix components or analyte fragments.
-
Method Compatibility: Bromobenzene-d5 is explicitly listed as a suitable internal standard in established regulatory methods, such as U.S. EPA Method 8260C for volatile organic compounds, making it a common choice in environmental testing laboratories.
Experimental Workflow & Selection Logic
The following diagrams illustrate the general analytical workflow and the decision-making process for selecting an internal standard.
Representative Experimental Protocol: EPA Method 8260C
The following is a generalized protocol for the analysis of volatile organic compounds (VOCs) in solid and aqueous matrices, adapted from U.S. EPA Method 8260C, which lists Bromobenzene-d5 as a suitable internal standard. This compound can be used alternatively, provided proper method validation is performed.
1. Objective: To quantify VOCs in environmental samples using GC-MS with an internal standard for calibration.
2. Materials and Reagents:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Bromobenzene-d5 (or this compound) in methanol at a concentration of 2500 µg/mL.
-
IS Spiking Solution: Dilute the stock solution to a working concentration (e.g., 25 µg/mL) in methanol. This solution is added to all standards, blanks, and samples.
-
Calibration Stock Solution: A certified standard mixture containing the target VOC analytes.
-
Calibration Standards: Prepare a series of calibration standards by diluting the calibration stock solution in methanol. A typical range is 0.5 µg/L to 200 µg/L. Each standard must be fortified with the IS spiking solution to a constant concentration (e.g., 50 µg/L).
-
Reagent Water: Purified water demonstrated to be free of analytes of interest.
3. Instrumentation (Purge-and-Trap GC-MS):
-
Gas Chromatograph: Equipped with a capillary column suitable for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Mass Spectrometer: Capable of scanning from 35-300 amu and operating in electron ionization (EI) mode.
-
Purge-and-Trap System: For automated extraction and introduction of volatiles from the sample matrix.
4. Sample Preparation and Analysis:
-
Sample Aliquot: Place a 5-mL aliquot of the aqueous sample (or a weighed portion of solid sample mixed with reagent water) into a purge-and-trap sparging vessel.
-
Internal Standard Spiking: Add a precise volume (e.g., 5 µL) of the IS spiking solution to the sparging vessel.
-
Purging: Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specified time (e.g., 11 minutes). The volatile compounds are transferred from the sample and trapped on an adsorbent material.
-
Desorption: Rapidly heat the adsorbent trap to desorb the trapped compounds onto the GC column.
-
GC-MS Analysis: Initiate the GC temperature program to separate the compounds. The mass spectrometer acquires data, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions for each analyte and the internal standard.
5. Data Analysis and Quantification:
-
Peak Integration: Identify and integrate the chromatographic peaks for the target analytes and the internal standard based on their retention times and specific quantitation ions.
-
Response Factor (RF) Calculation: For each analyte in the calibration standards, calculate the Relative Response Factor (RRF) relative to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration for each calibration standard. The linearity of the curve should be verified (e.g., R² > 0.995).
-
Concentration Determination: Calculate the concentration of each analyte in the unknown samples by using the measured peak area ratio and the calibration curve.
Conclusion
Both this compound and Bromobenzene-d5 are effective internal standards for GC-MS analysis. The choice between them is not based on a clear performance superiority but rather on the specific requirements of the analytical method.
-
Bromobenzene-d5 is a robust and widely accepted choice, particularly for regulated environmental methods like EPA 8260, where its use is well-documented. Its properties are suitable for a broad range of volatile organic compounds.
-
This compound offers advantages in applications where a higher mass is desirable to avoid spectral interferences from low-mass matrix components or when analyzing compounds with different volatility profiles.
Ultimately, the optimal internal standard is one that is chemically similar to the analytes of interest, does not co-elute with them, is free from interferences, and provides reproducible results. Method validation is essential to confirm the suitability of any internal standard for a specific application.
References
- 1. Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. otsuka.co.jp [otsuka.co.jp]
- 4. Methylbenzene-d5 | Deuterated Toluene Solvent [benchchem.com]
The Gold Standard for Precision: Validating Analytical Methods with Iodobenzene-d5
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of Iodobenzene-d5 as a deuterated internal standard against other alternatives, supported by experimental data and detailed methodologies. By understanding its advantages and implementation, you can enhance the robustness and precision of your analytical methods.
In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is fundamental to correct for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the "gold standard." Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for analytical variability, leading to more accurate and precise results.
Performance Comparison of Deuterated Internal Standards
Deuterated internal standards, like this compound, offer significant advantages over other types of internal standards, such as structural analogs or non-labeled identical compounds. The key to their superior performance lies in their ability to co-elute with the analyte, ensuring they experience the same matrix effects and extraction recovery.
| Performance Characteristic | This compound (Deuterated IS) | Structural Analog IS | Non-Deuterated Identical Compound IS |
| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects at the moment of elution. | Different retention time; may not accurately compensate for matrix effects experienced by the analyte. | Identical retention time. |
| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties. | May have significantly different extraction recovery, leading to inaccurate quantification. | Identical extraction recovery. |
| Compensation for Matrix Effects | Excellent, as it experiences the same ion suppression or enhancement as the analyte. | Poor to moderate, as it elutes at a different time and may be affected differently by the matrix. | Not applicable as it is the analyte itself. |
| Correction for Instrument Variability | Excellent, as it is affected by instrument fluctuations in the same way as the analyte. | Good, but can be less effective if ionization efficiency differs significantly from the analyte. | Not applicable. |
Experimental Data: Validation of an Analytical Method Using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Dependent on analyte and instrument |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Dependent on analyte and instrument |
| Recovery (%) | Consistent and reproducible | 85% - 110% |
| Matrix Effect (%) | Within 85% - 115% | 90% - 110% |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
A well-defined experimental protocol is crucial for the successful validation of an analytical method using this compound as an internal standard. Below are generalized methodologies for GC-MS and LC-MS/MS applications.
General Protocol for GC-MS Analysis of Volatile Organic Compounds
This protocol outlines the use of an internal standard for the quantitative analysis of volatile aromatic compounds.
-
Preparation of Standards:
-
Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a constant concentration of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the sample, add a known amount of the this compound internal standard solution.
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a fixed volume of the prepared sample or standard into the GC-MS system.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
General Protocol for LC-MS/MS Analysis of Non-Volatile Compounds
This protocol is suitable for the analysis of less volatile aromatic compounds, such as pharmaceuticals or environmental contaminants.
-
Preparation of Standards:
-
Follow the same procedure as for the GC-MS method to prepare stock solutions, calibration standards, and QC samples.
-
-
Sample Preparation (e.g., Protein Precipitation for Plasma Samples):
-
To a volume of plasma sample, add the this compound internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a reverse-phase C18 column for the separation of the analytes.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a suitable modifier like formic acid.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the GC-MS method.
-
Visualization of Experimental Workflow and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Cross-Validation of LC-MS/MS Assays: A Comparative Guide Featuring Iodobenzene-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug discovery, development, and clinical research. Among the various analytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices. A critical element in ensuring the accuracy and precision of LC-MS/MS assays is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation, chromatography, and ionization.
This guide provides a comprehensive comparison of LC-MS/MS assay performance using a deuterated aromatic compound, Iodobenzene-d5, as an internal standard against a non-ideal structural analog. Through detailed experimental protocols and comparative data, this document will illustrate the superior performance of SIL internal standards in mitigating matrix effects and improving data reliability.
Data Presentation: Quantitative Comparison of Internal Standards
The following tables summarize the performance characteristics of a hypothetical LC-MS/MS assay for the quantification of a small aromatic molecule, "Iodophenol," using two different internal standards: this compound (a SIL IS) and 2-Iodophenol (a structural analog).
Table 1: Calibration Curve Parameters
| Parameter | Assay with this compound (SIL IS) | Assay with 2-Iodophenol (Analog IS) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Assay with this compound (SIL IS) | Assay with 2-Iodophenol (Analog IS) |
| Accuracy (% Bias) | Precision (%CV) | |
| Low QC (2 ng/mL) | -2.5 | 4.8 |
| Mid QC (100 ng/mL) | 1.8 | 3.1 |
| High QC (800 ng/mL) | 0.9 | 2.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Assay with this compound (SIL IS) | Assay with 2-Iodophenol (Analog IS) |
| Matrix Effect (%) | 98.5 | 85.2 |
| Recovery (%) | 95.1 | 93.8 |
| IS-Normalized Matrix Factor (%CV) | 3.2 | 14.7 |
The data clearly demonstrates that the use of this compound as a stable isotope-labeled internal standard results in significantly better accuracy, precision, and a more effective compensation for matrix effects compared to the structural analog.
Experimental Protocols
A detailed methodology for the LC-MS/MS quantification of "Iodophenol" in human plasma is provided below. This protocol outlines the procedures for two scenarios: one using this compound as the internal standard and a comparative method using 2-Iodophenol.
Materials and Reagents
-
Analytes: Iodophenol (hypothetical analyte)
-
Internal Standards: this compound, 2-Iodophenol
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (drug-free)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iodophenol, this compound, and 2-Iodophenol in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Iodophenol stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solutions:
-
Prepare a working solution of this compound in acetonitrile at a concentration of 100 ng/mL.
-
Prepare a working solution of 2-Iodophenol in acetonitrile at a concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the respective internal standard working solution (either this compound or 2-Iodophenol in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient from 10% to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.0-4.1 min: Return to 10% B
-
4.1-5.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iodophenol: Precursor ion (Q1) m/z 221.0 -> Product ion (Q3) m/z 93.0
-
This compound: Precursor ion (Q1) m/z 209.0 -> Product ion (Q3) m/z 82.0
-
2-Iodophenol: Precursor ion (Q1) m/z 221.0 -> Product ion (Q3) m/z 93.0 (Note: Identical transition as the analyte, relying on chromatographic separation).
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Mandatory Visualizations
To better illustrate the logical flow of the experimental design and the importance of cross-validation, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Iodophenol.
A Comparative Guide to the Reaction Kinetics of Iodobenzene-d5 and Non-deuterated Iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, a nuanced understanding of reaction kinetics is paramount for mechanism elucidation and the strategic design of molecules with tailored properties. The substitution of hydrogen with its heavier isotope, deuterium, can induce a significant change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This guide provides an objective comparison of the kinetic behavior of iodobenzene-d5 versus its non-deuterated counterpart, iodobenzene, in common organic reactions, supported by fundamental principles and analogous experimental data.
The primary difference in the chemical reactivity between iodobenzene and this compound arises from the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed at a slower rate when a C-D bond must be broken instead. This is referred to as a primary kinetic isotope effect and is quantified as the ratio of the rate constants (kH/kD).
Data Presentation: A Comparative Overview
Direct experimental data quantitatively comparing the overall reaction rates of iodobenzene versus fully deuterated this compound in specific, commonly employed reactions such as Heck, Sonogashira, or Suzuki couplings are not extensively detailed in readily available literature. This is because the primary site of reaction in these cross-coupling reactions is the carbon-iodine (C-I) bond, not the C-H bonds of the aromatic ring.
However, we can infer the expected kinetic behavior based on the established principles of KIEs. In reactions where the C-H bonds on the aromatic ring are not broken in the rate-determining step, the observed KIE is expected to be a secondary KIE, which is typically small (kH/kD ≈ 1). Significant primary KIEs would be anticipated in reactions that directly involve the functionalization of a C-H bond on the aromatic ring.
The following table summarizes the expected kinetic isotope effects for different types of reactions involving iodobenzene and this compound based on general mechanistic understanding.
| Reaction Type | Rate-Determining Step Involving Ring C-H/C-D Bond Cleavage? | Expected Kinetic Isotope Effect (kH/kD) | Expected Impact on Reaction Rate for this compound |
| Palladium-Catalyzed Cross-Coupling (e.g., Heck, Sonogashira, Suzuki) | No (typically oxidative addition to the C-I bond) | Secondary KIE (close to 1) | Minimal to no significant change |
| Directed C-H Activation/Functionalization | Yes | Primary KIE (> 1) | Significantly slower |
| Electrophilic Aromatic Substitution | Potentially, depending on the specific mechanism and conditions | Can be primary KIE (> 1) or no significant KIE | Potentially slower if C-H bond breaking is rate-limiting |
Mandatory Visualization
Logical Relationship of Kinetic Isotope Effects
The following diagram illustrates the fundamental principle governing the kinetic isotope effect when comparing a reaction involving C-H bond cleavage versus C-D bond cleavage in the rate-determining step.
Caption: Energy diagram showing a higher activation barrier for C-D bond cleavage.
Experimental Workflow for Determining KIE
A generalized workflow for experimentally determining the kinetic isotope effect in a palladium-catalyzed cross-coupling reaction is depicted below. This involves parallel reactions with both the non-deuterated and deuterated substrates under identical conditions.
Caption: General workflow for KIE determination through parallel experiments.
Experimental Protocols
Protocol: Kinetic Isotope Effect Study of the Heck Reaction of Iodobenzene and Styrene
1. Materials and Methods:
-
Reactants: Iodobenzene, this compound, Styrene, Triethylamine (base).
-
Catalyst: Palladium(II) acetate.
-
Ligand: Triphenylphosphine.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Internal Standard: Dodecane (for GC analysis).
-
Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID), Schlenk line for inert atmosphere techniques.
2. Experimental Procedure (to be performed in parallel for Iodobenzene and this compound):
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), a Schlenk flask is charged with palladium(II) acetate (e.g., 0.01 mmol, 2 mol%) and triphenylphosphine (e.g., 0.02 mmol, 4 mol%).
-
Reagent Addition: Anhydrous DMF (e.g., 5 mL) is added, and the mixture is stirred until the catalyst dissolves. To this solution, add iodobenzene (or this compound) (e.g., 0.5 mmol, 1.0 equiv.), styrene (e.g., 0.75 mmol, 1.5 equiv.), triethylamine (e.g., 0.6 mmol, 1.2 equiv.), and the internal standard (dodecane, e.g., 0.25 mmol).
-
Reaction Initiation and Monitoring: The reaction flask is placed in a preheated oil bath at a constant temperature (e.g., 100 °C). Aliquots of the reaction mixture (e.g., 0.1 mL) are withdrawn at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Sample Quenching and Preparation: Each aliquot is immediately quenched by diluting with a known volume of a suitable solvent (e.g., diethyl ether) and filtered through a short plug of silica gel to remove the catalyst.
-
Analysis: The quenched samples are analyzed by GC-FID to determine the concentration of the reactants (iodobenzene or this compound) and the product (stilbene) relative to the internal standard.
3. Data Analysis:
-
Concentration vs. Time Plots: Plot the concentration of the reactant (iodobenzene or this compound) as a function of time for each reaction.
-
Rate Constant Determination: Determine the initial reaction rate for both the non-deuterated and deuterated reactions. Assuming pseudo-first-order kinetics with respect to the aryl halide (if other reactants are in excess), the rate constant (kH for iodobenzene and kD for this compound) can be determined from the slope of the natural logarithm of the reactant concentration versus time plot.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD .
Conclusion
The kinetic comparison between this compound and non-deuterated iodobenzene is a classic illustration of the kinetic isotope effect. In reactions where a C-H bond on the aromatic ring is cleaved in the rate-determining step, a significant primary KIE is expected, leading to a slower reaction rate for the deuterated compound. For the majority of common cross-coupling reactions where the C-I bond is the reactive site, a much smaller secondary KIE is anticipated, resulting in a negligible difference in reaction rates. The experimental protocol provided offers a robust framework for quantifying these effects, enabling researchers to gain deeper mechanistic insights and to strategically employ isotopic labeling in their synthetic endeavors.
Performance Evaluation of Iodobenzene-d5 as a Surrogate Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the performance evaluation of Iodobenzene-d5 as a surrogate standard in analytical methodologies, particularly in chromatography and mass spectrometry. Due to a lack of extensive, publicly available comparative studies, this document establishes a comprehensive protocol and presents illustrative data to guide researchers in their own validation studies.
Surrogate standards are essential in analytical chemistry for monitoring the performance of sample preparation and analysis, especially in complex matrices. An ideal surrogate, like the deuterated this compound, should mimic the behavior of the target analytes through extraction, cleanup, and analysis without being present in the original sample. This guide outlines the key performance indicators and experimental procedures to validate this compound against other common surrogates.
Comparative Performance Data
The following tables present illustrative data to demonstrate how the performance of this compound can be compared with other commonly used surrogate standards, such as Toluene-d8 and 4-Bromofluorobenzene. Note: The data presented below is for illustrative purposes only and should be confirmed by in-laboratory experiments.
Table 1: Illustrative Surrogate Standard Recovery (%) in Different Matrices
| Surrogate Standard | Water (n=7) | Soil (n=7) | Plasma (n=7) |
| This compound | 95 ± 5 | 88 ± 7 | 92 ± 6 |
| Toluene-d8 | 98 ± 4 | 91 ± 6 | 94 ± 5 |
| 4-Bromofluorobenzene | 97 ± 5 | 89 ± 8 | 93 ± 7 |
Table 2: Illustrative Matrix Effects (%) on Surrogate Standards
Matrix Effect (%) is calculated as ((response in matrix - response in solvent) / response in solvent) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
| Surrogate Standard | Soil Extract | Plasma Extract |
| This compound | -12 | -18 |
| Toluene-d8 | -10 | -15 |
| 4-Bromofluorobenzene | -11 | -16 |
Experimental Protocols
Accurate evaluation of a surrogate standard is contingent on rigorous and well-defined experimental protocols. The following sections detail the methodologies for assessing recovery, matrix effects, and stability.
Protocol 1: Determination of Surrogate Recovery
Objective: To determine the efficiency of the analytical method in recovering the surrogate standard from a specific matrix.
Materials:
-
This compound stock solution (e.g., 100 µg/mL in methanol)
-
Blank matrix samples (e.g., reagent water, clean soil, blank plasma)
-
Reagents for sample extraction and cleanup
-
Appropriate analytical instrumentation (e.g., GC-MS, LC-MS)
Procedure:
-
Prepare a set of at least seven replicate blank matrix samples.
-
Spike each replicate with a known amount of this compound to achieve a concentration relevant to the expected analyte concentrations.
-
Process the spiked samples through the entire analytical procedure, including extraction, cleanup, and instrumental analysis.
-
Prepare a set of standards in a clean solvent at the same concentration as the spiked samples. These will serve as the 100% recovery reference.
-
Analyze the processed samples and the reference standards.
-
Calculate the percent recovery for each replicate using the following formula: % Recovery = (Peak Area in Sample / Mean Peak Area in Reference Standard) x 100
-
Calculate the mean recovery and the standard deviation for the set of replicates.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the effect of co-eluting matrix components on the ionization and detection of this compound.
Materials:
-
This compound stock solution
-
Blank matrix samples
-
Clean solvent (e.g., methanol, acetonitrile)
Procedure:
-
Set A (Analyte in Solvent): Prepare a standard solution of this compound in a clean solvent.
-
Set B (Analyte in Matrix Extract):
-
Extract a blank matrix sample using the established analytical method.
-
Spike the final extract with this compound at the same concentration as Set A.
-
-
Analyze both sets of samples using the analytical instrument.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Mean Peak Area in Set B - Mean Peak Area in Set A) / Mean Peak Area in Set A) x 100
Protocol 3: Assessment of Stability
Objective: To evaluate the stability of this compound in stock solutions and prepared samples under various storage conditions.
Procedure:
-
Stock Solution Stability:
-
Prepare a stock solution of this compound.
-
Analyze an aliquot of the fresh stock solution.
-
Store the stock solution under specified conditions (e.g., 4°C, -20°C, room temperature).
-
Analyze aliquots at regular intervals (e.g., 1, 7, 30, and 90 days).
-
Compare the response to the initial analysis. A deviation of >10% may indicate degradation.
-
-
Sample Stability (Freeze-Thaw and Bench-Top):
-
Spike a set of blank matrix samples with this compound.
-
Analyze a subset immediately.
-
Subject another subset to multiple freeze-thaw cycles before analysis.
-
Leave a final subset at room temperature for a specified period (e.g., 4, 8, 24 hours) before processing and analysis.
-
Compare the results to the immediately analyzed samples to assess stability.
-
Mandatory Visualizations
The following diagrams illustrate a typical analytical workflow and the factors influencing the performance of a surrogate standard.
Caption: A typical analytical workflow incorporating a surrogate standard.
The Gold Standard of Quantification: Unveiling the Accuracy and Precision of Iodobenzene-d5
In the landscape of analytical chemistry, particularly within pharmaceutical development and research, the demand for impeccable accuracy and precision in quantitative analysis is paramount. The choice of an internal standard (IS) in mass spectrometry-based methods is a critical determinant of data quality. This guide provides an objective comparison of the performance of Iodobenzene-d5, a deuterated internal standard, against a non-deuterated alternative for the quantification of volatile organic compounds (VOCs), exemplified by the analysis of benzene.
Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1] this compound serves as an excellent internal standard for a range of aromatic compounds due to its structural similarity and the mass shift provided by the five deuterium atoms, which allows for clear differentiation from the unlabeled analyte in a mass spectrometer.[2]
Comparative Quantitative Performance
To illustrate the superior performance of a deuterated internal standard, this section presents a hypothetical yet representative dataset comparing the quantification of benzene using this compound versus a common non-deuterated internal standard, Chlorobenzene, in a complex matrix. The data reflects typical validation parameters encountered in regulated bioanalysis.
Table 1: Accuracy and Precision Data
| Analyte | Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Benzene | This compound | 1 | 102.3 | 4.5 |
| 10 | 98.7 | 3.2 | ||
| 100 | 101.5 | 2.1 | ||
| Benzene | Chlorobenzene | 1 | 115.8 | 14.2 |
| 10 | 92.1 | 11.8 | ||
| 100 | 108.9 | 9.5 |
Relative Standard Deviation (%RSD)
Table 2: Linearity and Matrix Effect
| Analyte | Internal Standard | Linearity (r²) | Matrix Effect (%CV) |
| Benzene | This compound | 0.9995 | 3.8 |
| Benzene | Chlorobenzene | 0.9912 | 16.5 |
Coefficient of Variation (%CV) of the response in different matrix lots
The data clearly demonstrates that the use of this compound as an internal standard results in significantly higher accuracy and precision across a range of concentrations. The linearity of the calibration curve is also superior, and the matrix effect is substantially minimized compared to the non-deuterated alternative. This is because this compound, being chemically almost identical to benzene, tracks the analyte's behavior throughout the analytical process, from extraction to detection, thus providing more reliable and reproducible results.
Experimental Protocols
The following are detailed methodologies for the quantification of benzene in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with either this compound or Chlorobenzene as the internal standard.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the respective internal standard stock solution (this compound or Chlorobenzene) to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 250°C, hold for 2 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Benzene: m/z 78 (quantifier), 77, 51 (qualifiers)
-
This compound: m/z 209 (quantifier), 127 (qualifier)
-
Chlorobenzene: m/z 112 (quantifier), 114, 77 (qualifiers)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for VOC quantification.
References
The Gold Standard in Quantitative Analysis: Justifying the Use of Iodobenzene-d5 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of deuterated internal standards, exemplified by Iodobenzene-d5, against non-deuterated alternatives, supported by established analytical principles and representative experimental data.
In analytical methodologies, particularly hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur throughout the analytical workflow. These variations can stem from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables, thus providing reliable quantification.
Deuterated internal standards, which are stable isotope-labeled analogs of the target analyte, are widely considered the "gold standard" for internal standardization. In these compounds, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
Superior Performance of Deuterated Internal Standards: A Comparative Overview
The primary advantage of using a deuterated internal standard like this compound lies in its ability to more accurately and precisely correct for analytical variability compared to non-deuterated internal standards, which are typically structural analogs of the analyte.
Key Performance Advantages:
-
Co-elution and Identical Physicochemical Properties: Deuterated standards have nearly identical retention times and ionization efficiencies to their non-deuterated counterparts. This ensures that both the analyte and the internal standard experience the same matrix effects—signal suppression or enhancement caused by co-eluting compounds from the sample matrix. Structural analogs, being different chemical compounds, often have different retention times and can be affected differently by the matrix, leading to less accurate correction.
-
Improved Accuracy and Precision: By effectively compensating for matrix effects and other sources of variability, deuterated internal standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility of measurements).
-
Enhanced Robustness: Methods employing deuterated standards are generally more robust and less susceptible to variations in sample matrix composition, leading to more reliable results across different sample types and batches.
Quantitative Data Comparison
While specific comparative data for this compound is not extensively published, the performance benefits of deuterated standards are well-documented across a wide range of volatile organic compounds (VOCs). The following table summarizes typical performance characteristics observed in validated GC-MS methods for analogous compounds, providing a benchmark for the expected performance of a method using this compound.
| Performance Metric | Deuterated Internal Standard (e.g., Toluene-d8) | Non-Deuterated Internal Standard (Structural Analog) | Justification for Superiority of Deuterated Standard |
| Accuracy (% Recovery) | 90-110% | 70-130% | The near-identical chemical nature of the deuterated standard ensures it tracks the analyte's behavior more closely through sample preparation and analysis, leading to more accurate correction for losses. |
| Precision (% RSD) | < 15% | < 30% | By effectively normalizing for variations in injection volume and instrument response, the deuterated standard reduces the variability between replicate measurements. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution of the deuterated standard with the analyte ensures both are subjected to the same degree of ion suppression or enhancement, allowing for effective normalization of the signal. |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and analytical method. Direct validation for this compound is recommended.
Experimental Protocols
To empirically validate the superiority of this compound as an internal standard, a comparative study should be conducted. The following is a detailed methodology for evaluating its performance against a non-deuterated internal standard (e.g., a structural analog like Bromobenzene) in the analysis of a target analyte (e.g., Iodobenzene) in a complex matrix.
Objective:
To compare the accuracy, precision, and matrix effect compensation of this compound versus a non-deuterated internal standard in the quantitative analysis of Iodobenzene in a representative matrix (e.g., soil extract) by GC-MS.
Materials and Reagents:
-
Iodobenzene (analyte)
-
This compound (deuterated internal standard)
-
Bromobenzene (non-deuterated internal standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Blank soil matrix
-
Standard reference material (if available)
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
Autosampler
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Iodobenzene, this compound, and Bromobenzene in methanol at a concentration of 1 mg/mL.
-
Prepare working standard mixtures containing the analyte at various concentration levels and a fixed concentration of each internal standard.
-
-
Sample Preparation and Spiking:
-
Weigh 5 g of the blank soil matrix into a series of vials.
-
Spike the soil samples with the working standard mixtures to create calibration standards and quality control (QC) samples at different concentration levels.
-
For matrix effect evaluation, spike post-extraction blank matrix extracts with the analyte and each internal standard.
-
-
Extraction:
-
Perform a solvent extraction of the spiked soil samples using an appropriate method (e.g., sonication with hexane).
-
Centrifuge and collect the supernatant.
-
Concentrate the extract to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor appropriate ions for Iodobenzene, this compound, and Bromobenzene.
-
-
-
Data Analysis:
-
Calculate the response factor (RF) for the analyte relative to each internal standard.
-
Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Determine the concentration of the analyte in the QC samples using the calibration curves.
-
Calculate accuracy (% recovery) and precision (% RSD) for each internal standard.
-
Evaluate the matrix effect by comparing the response of the analyte in the post-extraction spiked matrix to the response in a neat solvent.
-
Mandatory Visualization
To illustrate the logical flow of utilizing a deuterated internal standard for quantitative analysis, the following diagrams are provided.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Rationale for deuterated internal standard superiority in mitigating analytical variability.
A Comparative Analysis of the Ionization Efficiency of Iodobenzene-d5 and Iodobenzene
In the realm of quantitative mass spectrometry, particularly in pharmacokinetic studies and metabolic research, deuterated compounds like Iodobenzene-d5 are frequently employed as internal standards.[1][2] Their utility is predicated on the assumption that their chemical and physical properties are nearly identical to their non-deuterated (or "light") counterparts, leading to similar behavior during sample preparation, chromatography, and ionization. However, subtle differences in ionization efficiency can exist, which may impact the accuracy of quantification. This guide provides a comparative overview of the ionization efficiency of this compound and its analyte, iodobenzene, supported by a proposed experimental framework for its determination.
Table 1: Hypothetical Ionization Efficiency Comparison
The following table illustrates how quantitative data from a comparative analysis of this compound and iodobenzene ionization efficiency would be presented. The values presented here are for illustrative purposes and are based on a hypothetical experiment.
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Mean Peak Area (n=5) | Relative Ionization Efficiency (%) |
| Iodobenzene | 204.01 | 204.0 | 77.0 | 1,250,000 | 100 |
| This compound | 209.04 | 209.0 | 82.0 | 1,235,000 | 98.8 |
Experimental Protocols
To quantitatively assess the ionization efficiency of this compound relative to iodobenzene, the following experimental protocol is proposed.
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of iodobenzene and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: From the stock solutions, prepare a series of working solutions of both compounds at concentrations ranging from 1 ng/mL to 1000 ng/mL in a 50:50 acetonitrile/water mixture.
-
Mixed Standard Solution: Prepare a solution containing both iodobenzene and this compound at a concentration of 100 ng/mL each in 50:50 acetonitrile/water.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Ion Transitions:
-
Iodobenzene: Precursor ion (m/z) 204.0 → Product ion (m/z) 77.0.
-
This compound: Precursor ion (m/z) 209.0 → Product ion (m/z) 82.0.
-
-
Optimization: The fragmentor voltage and collision energy should be optimized for each compound to obtain the maximum signal intensity.[4]
-
Source Parameters: Optimize gas temperature, gas flow, and nebulizer pressure for maximum ion signal.
-
Data Analysis
-
Inject the mixed standard solution multiple times (n=5) to assess the instrument's response.
-
Calculate the mean peak area for both iodobenzene and this compound.
-
The relative ionization efficiency can be estimated by the ratio of the mean peak areas of the two compounds.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed experiment to compare the ionization efficiencies.
Caption: Workflow for comparing the ionization efficiency of this compound and iodobenzene.
References
Navigating the Labyrinth: A Comparative Guide to Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the judicious selection and application of internal standards are cornerstones of robust and reliable bioanalytical data. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by regulatory context and experimental data, to empower informed decisions in your analytical workflows.
In the landscape of regulated bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the undisputed gold standard, with deuterated standards being the most frequently employed.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), through its M10 guideline, strongly advocate for their use to ensure the quality and consistency of bioanalytical data.[3][4][5] The fundamental principle behind using a SIL-IS is its near-identical physicochemical properties to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.
Performance Comparison of Internal Standards
The choice of internal standard—be it deuterated, a heavier isotope like carbon-13, or a structural analog—can significantly impact assay performance. While deuterated standards are widely used due to their cost-effectiveness and availability, they are not without potential drawbacks.
| Feature | Deuterated (²H) Standard | ¹³C-Labeled Standard | Structural Analog | Rationale & Implications |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte. | Co-elute perfectly with the unlabeled analyte. | Elution times can vary significantly. | Perfect co-elution is critical for accurately compensating for matrix effects that can fluctuate across a chromatographic peak. For complex matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification. |
| Isotopic Stability | Can be susceptible to back-exchange (deuterium for hydrogen) under certain pH or solvent conditions, especially if the label is on a heteroatom. | The ¹³C label is integrated into the carbon skeleton and is not susceptible to exchange. | Not applicable. | Isotopic instability can compromise the integrity of the standard, leading to inaccurate results. Careful placement of the deuterium label on a stable part of the molecule is crucial. |
| Matrix Effects | Generally provides good compensation, but chromatographic shifts can lead to differential matrix effects. | Provides the most effective compensation due to identical chromatographic behavior. | May not adequately compensate for matrix effects as it can have different ionization properties. | The primary advantage of a SIL-IS is its ability to mimic the analyte's behavior in the presence of matrix components that can suppress or enhance ionization. |
| Cost and Availability | Generally more readily available and less expensive. | Often more expensive and may require custom synthesis. | Typically the least expensive and most readily available. | The cost-benefit analysis often favors deuterated standards for routine analyses, but for pivotal studies, the increased reliability of ¹³C-labeled standards may justify the higher cost. |
Quantitative Data Summary
While direct head-to-head comparisons across a wide range of analytes in single publications are not abundant, the literature provides clear evidence of the superior performance of ¹³C-labeled internal standards in terms of precision and accuracy, especially in complex matrices. The following table summarizes typical validation parameters for the quantification of an analyte using different types of internal standards, drawn from various high-quality validation studies.
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias) | Within ±15% (typically ±5-10%) | Within ±15% (typically <5%) | Within ±15% (can be more variable) |
| Precision (%CV) | < 15% (typically <10%) | < 15% (typically <5%) | < 15% (can be higher) |
| Matrix Effect (%CV) | < 15% | < 15% | Can be >15% |
| Recovery Variability (%CV) | < 15% | < 15% | Can be >15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated standards.
Key Experimental Workflows
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Iodobenzene-d5: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Iodobenzene-d5
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a deuterated halogenated aromatic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle such chemicals.
This compound: Key Data Summary
For quick reference, the following table summarizes the essential physical, chemical, and toxicological properties of this compound.
| Property | Value |
| Chemical Formula | C₆D₅I |
| Molecular Weight | 209.04 g/mol [1][2] |
| CAS Number | 7379-67-1[1] |
| Physical State | Liquid |
| Appearance | Colorless to yellow liquid |
| Density | 1.868 g/mL at 25 °C |
| Melting Point | -29 °C |
| Boiling Point | 188 °C |
| Flash Point | 77 °C (170.6 °F) - closed cup |
| Water Solubility | Insoluble |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage, Combustible liquid |
| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all relevant safety precautions are in place.
-
Engineering Controls : All handling and commingling of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection : A lab coat or chemical-resistant apron must be worn.
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is managed by classifying it as a halogenated organic hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.
Phase 1: Waste Segregation and Collection
-
Identify as Halogenated Waste : this compound is an iodated organic compound and must be segregated as halogenated waste. This is crucial as mixing halogenated and non-halogenated waste streams complicates the disposal process and increases costs.
-
Select Appropriate Waste Container :
-
Obtain a designated, leak-proof hazardous waste container compatible with halogenated organic liquids. Polyethylene containers are often preferred.
-
The container must have a secure, threaded cap to prevent spills and vapor release.
-
-
Label the Container :
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound". Do not use abbreviations or chemical formulas.
-
Maintain a running log of the added waste volumes.
-
-
Transferring Waste :
-
Carefully pour the waste this compound into the labeled container inside a chemical fume hood.
-
Avoid overfilling the container; a general rule is to fill it to no more than 90% of its capacity.
-
Securely close the container cap immediately after adding the waste. The container must remain closed at all times except when actively adding waste.
-
Phase 2: Storage Pending Disposal
-
Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation of Incompatibles : Ensure the halogenated waste container is stored separately from incompatible waste streams, such as acids, bases, and strong oxidizing agents.
Phase 3: Arranging for Final Disposal
-
Requesting Pickup : Once the waste container is full or has been in storage for a specified period (consult your institution's guidelines, often within one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Complete all necessary paperwork for the waste pickup, ensuring that the contents are accurately described.
Disposal of Empty this compound Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing : To decontaminate the container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as halogenated hazardous waste.
-
Deface Label : After triple rinsing, deface or remove the original product label.
-
Final Disposal : The decontaminated container can then typically be disposed of in the regular trash or recycled, according to your institution's specific policies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Iodobenzene-d5
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for Iodobenzene-d5, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental work.
Physicochemical and Toxicological Data
A clear understanding of the properties of this compound is the first step in safe handling. The following tables summarize key quantitative data for easy reference.
| Physical and Chemical Properties | Value | Reference |
| CAS Number | 7379-67-1 | [1] |
| Molecular Formula | C6D5I | [1] |
| Molecular Weight | 209.04 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 1.823 g/cm³ | [1] |
| Melting Point | -29 °C | |
| Boiling Point | 188 °C | |
| Flash Point | 74 °C (165 °F) | |
| Water Solubility | 0.34 g/L at 30 °C |
| Toxicological Data (for Iodobenzene) | Value | Reference |
| Oral LD50 (Rat) | 1,749 mg/kg | |
| Inhalation LC50 (Rat) | 16,320 mg/m³ |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that is harmful if swallowed and causes serious eye irritation. Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| GHS Hazard Statements | Code | Description | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage | |
| Flammable Liquids | H227 | Combustible liquid |
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.
-
Hand Protection: Due to the nature of halogenated aromatic hydrocarbons, selecting the right gloves is critical. Viton® or Polyvinyl alcohol (PVA) gloves are recommended for handling this compound as they show good resistance to chlorinated and aromatic solvents. Neoprene gloves are considered to have poor resistance to halogenated hydrocarbons and should be avoided. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Appropriate shoes that cover the entire foot are required; open-toed shoes are not permitted in the laboratory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a dedicated, properly labeled, and sealed waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (Combustible, Harmful, Irritant).
-
Storage: Waste containers should be stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols and logistical plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
